5,11,14-Eicosatriynoic acid
Description
Contextualization within the Eicosanoid Pathway Research Landscape
The study of eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and related compounds, is central to understanding inflammation, immunity, cardiovascular function, and cancer biology. nih.gov These signaling molecules are not stored pre-formed within cells but are rapidly synthesized from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid, in response to various stimuli. mhmedical.com The synthesis of eicosanoids is orchestrated by a complex network of enzymes, and it is within this intricate landscape that 5,11,14-ETYA finds its significance.
Significance of Polyunsaturated Fatty Acid Metabolism in Cellular Homeostasis
Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes and serve as precursors to a diverse array of lipid mediators that are essential for maintaining tissue homeostasis. jst.go.jpnih.gov The metabolism of PUFAs, such as arachidonic acid, through pathways catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, generates bioactive lipids that regulate a wide range of cellular functions including proliferation, differentiation, and migration. nih.govjst.go.jp The delicate balance of these metabolic pathways is crucial, as their dysregulation is implicated in numerous diseases. jst.go.jp PUFAs and their metabolites are involved in critical cellular processes, including mitochondrial function, gene expression, and the regulation of inflammatory responses. nih.gov The trafficking and storage of PUFAs are tightly controlled to prevent uncontrolled lipid peroxidation, which can lead to cell death. nih.gov
Role of Eicosanoid Modulators in Biochemical Investigation
Given the profound biological activities of eicosanoids, molecules that can selectively modulate their synthesis are indispensable research tools. These modulators, which include inhibitors of the COX and LOX enzymes, allow scientists to probe the specific roles of different eicosanoid pathways in cellular and organismal physiology. By blocking the production of specific prostaglandins or leukotrienes, researchers can elucidate their contributions to processes like inflammation, pain, and immune responses. 5,11,14-ETYA stands out as a potent modulator, exhibiting inhibitory activity against multiple enzymes in the eicosanoid cascade. scbt.comglpbio.com
Historical Perspective on Acetylenic Fatty Acid Analogs in Enzyme Inhibition
The development of acetylenic fatty acid analogs as enzyme inhibitors marked a significant advancement in biochemical pharmacology. These compounds, which substitute triple bonds for the double bonds of their natural fatty acid counterparts, were found to be potent inhibitors of prostaglandin (B15479496) biosynthesis. umich.edu Early studies revealed that these analogs could exert their effects through both instantaneous, concentration-dependent inhibition and a time-dependent, destructive inactivation of the target enzymes. umich.edu The mechanism of inactivation by acetylenic fatty acids like 5,8,11,14-eicosatetraynoic acid (ETYA), a close relative of 5,11,14-ETYA, was found to be an irreversible, time-dependent process. nih.gov This inactivation often involves the enzyme converting the inhibitor into a reactive species that then covalently modifies the enzyme, a process known as "suicide inhibition." nih.govsigmaaldrich.com The unique properties of acetylenic fatty acids have also been explored in the development of antimicrobial agents. nih.govresearchgate.net
Current Research Paradigms and Significance of 5,11,14-Eicosatriynoic Acid in Mechanistic Studies
This compound continues to be a valuable tool in contemporary research for its ability to inhibit key enzymes in the eicosanoid pathway. It is recognized as an inhibitor of prostaglandin and leukotriene biosynthesis. biomol.com Specifically, it has been shown to inhibit 5-lipoxygenase (5-LO), a key enzyme in the production of leukotrienes. scbt.com Research has demonstrated that 5,11,14-ETYA can augment mitogen responses in human lymphocytes, suggesting a role for the metabolites it inhibits in immunoregulation. nih.gov Furthermore, studies have investigated its effects on cellular processes beyond eicosanoid synthesis, such as its ability to block meiosis, although this effect may be linked to its antioxidant properties rather than direct lipoxygenase inhibition. physiology.orgnih.govphysiology.org
The following table summarizes the inhibitory activities of this compound and a related compound, 8,11,14-Eicosatriynoic Acid, on various enzymes, illustrating their utility in dissecting eicosanoid pathways.
| Compound | Target Enzyme | IC50 Value | Reference |
| 8,11,14-Eicosatriynoic Acid | Cyclooxygenase (COX) | 14 µM | glpbio.combiomol.com |
| Human 12-Lipoxygenase (12-LO) | 0.46 µM | glpbio.combiomol.com | |
| 5-Lipoxygenase (5-LO) | 25 µM | glpbio.combiomol.com | |
| Slow-reacting substance of anaphylaxis (SRS-A) actions | 10 µM | glpbio.combiomol.com | |
| 5,8,11,14-Eicosatetraynoic Acid (ETYA) | Human Platelet 12-Lipoxygenase (12-LO) | 4 µM | caymanchem.comchemsrc.com |
| Human Platelet Cyclooxygenase-1 (COX-1) | 8 µM | caymanchem.comchemsrc.com |
The continued use of 5,11,14-ETYA and its analogs in research underscores their importance in unraveling the intricate mechanisms of lipid signaling and their roles in health and disease.
Structure
3D Structure
Properties
CAS No. |
35087-19-5 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
icosa-5,11,14-triynoic acid |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11-14,17-19H2,1H3,(H,21,22) |
InChI Key |
PUFHKZOLKIZNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCCCC#CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Derivatization of 5,11,14 Eicosatriynoic Acid
Total Synthesis Strategies
The total synthesis of 5,11,14-eicosatriynoic acid, the acetylenic analog of 5,11,14-eicosatrienoic acid, requires precise methodologies for the construction of its characteristic 20-carbon backbone containing three strategically placed triple bonds. nih.gov The synthetic design must accommodate the reactive nature of the alkyne functionalities and the terminal carboxylic acid group, often involving a convergent approach where key fragments are synthesized separately and then coupled.
Alkyne Coupling Reactions for Polyenyne System Construction
The formation of carbon-carbon bonds between sp-hybridized carbons is the cornerstone of polyyne synthesis. Several named reactions are instrumental in this field, providing reliable pathways to construct the acetylenic architecture of molecules like this compound.
The Glaser coupling is a foundational reaction in acetylene (B1199291) chemistry, facilitating the synthesis of symmetric diynes through the oxidative homocoupling of terminal alkynes. organic-chemistry.org The reaction is typically mediated by a copper(I) salt, such as cuprous chloride or acetate, in the presence of an oxidant like oxygen. organic-chemistry.orgtaylorfrancis.com
The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination yields the butadiyne product and regenerates the copper(I) catalyst. A related procedure, the Hay coupling, utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which often provides improved versatility across a wider range of solvents. organic-chemistry.org While highly effective for creating symmetrical polyynes, the classical Glaser coupling is not suitable for the direct synthesis of unsymmetrical molecules like this compound unless employed in an intramolecular fashion to form a cyclic structure or in the coupling of two identical fragments during a convergent synthesis. rsc.org However, modifications such as the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne, allow for the synthesis of unsymmetrical diynes and are highly relevant to complex polyyne construction. acs.org
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is co-catalyzed by a palladium complex and a copper(I) salt. Its mild reaction conditions and high tolerance for various functional groups make it exceptionally suitable for the late-stage assembly of complex molecules, including acetylenic fatty acids.
In a typical Sonogashira reaction, the catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the vinyl or aryl halide, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper(I) salt). The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. This methodology provides a highly efficient route for constructing the internal alkyne moieties found in this compound by coupling appropriate alkynyl and vinylic fragments.
| Coupling Reaction | Reactants | Catalyst System | Product Type | Key Features |
| Glaser Coupling | 2 x Terminal Alkyne (R-C≡C-H) | Copper(I) salt (e.g., CuCl), Oxidant (O₂) | Symmetrical Diyne (R-C≡C-C≡C-R) | Homocoupling; produces symmetrical products. organic-chemistry.org |
| Hay Coupling | 2 x Terminal Alkyne (R-C≡C-H) | Copper(I)-TMEDA complex, O₂ | Symmetrical Diyne (R-C≡C-C≡C-R) | A modification of Glaser coupling with improved solubility. organic-chemistry.org |
| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) salt | Unsymmetrical Diyne | Heterocoupling; allows for unsymmetrical product formation. acs.org |
| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Palladium(0) complex, Copper(I) salt | Unsymmetrical Alkyne | Cross-coupling; tolerates a wide range of functional groups. |
Stereochemical Control in Triple Bond Formation
An alkyne functional group is linear and therefore does not exhibit cis/trans isomerism. However, stereochemical considerations are crucial during the synthesis of its precursors. chemistrysteps.com One common method for introducing a triple bond is through a double elimination reaction from a vicinal or geminal dihalide using a strong base. libretexts.org
The mechanism for this transformation is typically a sequential E2 elimination. The E2 reaction has a strict stereochemical requirement: the hydrogen atom and the leaving group (halide) must be in an anti-periplanar conformation. libretexts.orgkhanacademy.org Therefore, the stereochemistry of the dihalide precursor can influence the reaction conditions needed. While free rotation in acyclic systems can often allow the necessary conformation to be achieved, in more rigid or cyclic structures, this stereochemical constraint is critical. The primary "control" in the context of synthesizing a linear polyyne like this compound relates to the regioselective placement of the triple bonds at the correct positions (C5, C11, and C14) rather than the geometry of the triple bond itself.
Protecting Group Chemistries for Carboxylic Acid and Alkyne Functionalities
In a multi-step synthesis of a molecule with several reactive sites, the use of protecting groups is essential to prevent unwanted side reactions. wikipedia.org For this compound, both the carboxylic acid and, depending on the synthetic route, terminal alkyne intermediates require protection.
Carboxylic Acid Protection: The acidic proton of a carboxylic acid is incompatible with many organometallic reagents and strong bases used in alkyne chemistry. oup.com Therefore, it is typically protected as an ester. youtube.com Common choices include methyl or ethyl esters, which are stable under many reaction conditions but can be readily cleaved by acid- or base-catalyzed hydrolysis at the end of the synthesis. libretexts.org For molecules sensitive to harsh hydrolysis conditions, other esters like benzyl (B1604629) esters (removable by hydrogenolysis) or silyl (B83357) esters can be employed. libretexts.orguchicago.edu
Alkyne Protection: If a synthetic strategy involves a terminal alkyne that should not react during a specific coupling step (e.g., a Glaser or Sonogashira reaction at another position), it must be protected. The most common protecting groups for terminal alkynes are silyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). These groups can be easily installed and are stable to a wide range of reaction conditions. Deprotection is typically achieved under mild conditions using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or basic hydrolysis.
| Functional Group | Protecting Group | Introduction Reagent(s) | Removal Condition(s) |
| Carboxylic Acid | Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst | Acid or Base Hydrolysis libretexts.org |
| Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) libretexts.org | |
| tert-Butyl Ester | Isobutylene, Acid catalyst | Mild Acid (e.g., TFA) libretexts.org | |
| Terminal Alkyne | Trimethylsilyl (TMS) | TMS-Cl, Base (e.g., Et₃N) | Fluoride ion (TBAF), K₂CO₃/MeOH |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Base (e.g., Imidazole) | Fluoride ion (TBAF) |
Biosynthetic Analog Preparation and Metabolic Precursor Utilization
To study the metabolic fate and biological activity of fatty acids, researchers often prepare isotopically labeled analogs or structural variants. The synthesis of 1-¹⁴C labeled this compound has been reported, allowing its pathway and incorporation into more complex lipids to be traced within biological systems. nih.gov
Another approach involves the utilization of metabolic precursors. Eicosanoids are biosynthesized from precursor fatty acids through a series of enzymatic reactions involving desaturases and elongases. For instance, dihomo-γ-linolenic acid (8,11,14-eicosatrienoic acid) is biosynthesized from γ-linolenic acid by an elongase enzyme and can be further converted to arachidonic acid by a desaturase. mcdb.ca By introducing synthetic, modified precursors (analogs of naturally occurring fatty acids) into a cellular system, it is possible to probe the substrate specificity of these enzymes and potentially generate novel metabolites through "hijacked" biosynthetic pathways. This chemo-enzymatic approach is a powerful tool for creating derivatives that may have unique biological properties.
Radiochemical and Isotopic Labeling for Mechanistic Tracing
The elucidation of the metabolic pathways and mechanisms of action of this compound relies heavily on the use of isotopically labeled analogs. These tracers allow for the sensitive and specific tracking of the molecule and its metabolites within complex biological systems.
The synthesis of 1-¹⁴C-labeled 5,11,14-eicosatrienoic acid has been successfully accomplished, providing a crucial tool for investigating its metabolic fate. nih.gov This radiolabeling strategy enables comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound. By tracing the radioactivity, researchers can identify and quantify metabolites in various tissues and biological fluids, offering insights into the enzymes involved in its biotransformation and the ultimate disposition of the carbon skeleton. nih.govnih.gov
The general approach for synthesizing carbon-14 (B1195169) labeled fatty acids often involves the introduction of the ¹⁴C isotope at the carboxyl group (C-1 position). This can be achieved through various synthetic routes, a common one being the use of K¹⁴CN as the source of the radiolabel. The synthesis of the corresponding acetylenic analogue of 5,11,14-eicosatrienoic acid has also been reported. nih.gov
Table 1: Key Features of Carbon-14 Labeling for Metabolic Studies
| Feature | Description |
| Isotope | Carbon-14 (¹⁴C) |
| Labeling Position | Typically at the C-1 (carboxyl) position. |
| Detection Method | Scintillation counting, autoradiography. |
| Primary Application | Tracing the metabolic fate of the fatty acid, including absorption, distribution, metabolism, and excretion (ADME studies). |
| Key Advantage | High sensitivity and the ability to track the entire carbon skeleton of the molecule. |
While specific studies on the deuterium (B1214612) labeling of this compound are not extensively documented, the principles and methodologies are well-established for other polyunsaturated fatty acids (PUFAs) and can be applied analogously. acs.orgacs.orgnih.gov Deuterium labeling is a powerful technique for investigating the kinetic isotope effect (KIE), which can reveal the rate-determining steps in enzymatic reactions. acs.orgacs.orgnih.gov
In the context of fatty acid metabolism, enzymes such as lipoxygenases and cyclooxygenases often catalyze the abstraction of a hydrogen atom from a bis-allylic carbon as a key step in their catalytic cycle. acs.orgacs.orgnih.gov By replacing a hydrogen atom at a specific position with a deuterium atom, the C-D bond, being stronger than the C-H bond, is broken more slowly. This results in a measurable KIE, providing evidence for the involvement of that specific C-H bond cleavage in the rate-limiting step of the reaction.
For a hypothetical study on this compound, deuterium atoms could be strategically introduced at positions flanking the triple bonds to probe the mechanisms of its enzymatic oxidation. The magnitude of the observed KIE can provide significant insights into the transition state of the reaction. nih.gov
Table 2: Principles of Deuterium Labeling for Kinetic Isotope Effect Analysis
| Principle | Description |
| Isotope | Deuterium (²H or D) |
| Labeling Position | Specific C-H bonds that are hypothesized to be involved in the rate-determining step of a reaction. |
| Analytical Method | Mass spectrometry-based techniques to differentiate between deuterated and non-deuterated products. |
| Primary Application | To determine if the cleavage of a specific C-H bond is the rate-limiting step in a chemical or enzymatic reaction. |
| Key Advantage | Provides detailed mechanistic insights into enzyme catalysis and chemical reaction pathways. |
Design and Synthesis of Functionalized Analogs and Probes
To further investigate the biological targets and interactions of this compound, functionalized analogs and probes are indispensable tools. These modified versions of the parent molecule incorporate reactive or reporter groups that facilitate target identification and the study of molecular interactions.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for bioconjugation. The synthesis of a "clickable" analog of this compound would enable its covalent attachment to reporter molecules (e.g., fluorophores, biotin) for target identification and visualization. nih.gov
A plausible synthetic strategy for a clickable this compound probe would involve the introduction of a terminal alkyne or an azide (B81097) group at a position that is unlikely to interfere with its biological activity. For instance, an analog could be synthesized with a terminal alkyne at the ω-end of the fatty acid chain. This could be achieved by starting with a shorter, alkyne-functionalized building block and extending the carbon chain to the desired length while incorporating the characteristic triple bonds of this compound. Once synthesized, this alkyne-containing probe can be introduced into a biological system. After it has interacted with its cellular targets, an azide-functionalized reporter tag can be "clicked" on for subsequent detection and analysis. nih.gov
Table 3: General Strategy for Click Chemistry Probe Synthesis and Application
| Step | Description |
| 1. Probe Design | A terminal alkyne or azide is incorporated into the fatty acid structure, often at the ω-terminus to minimize steric hindrance. |
| 2. Synthesis | Multi-step organic synthesis to construct the functionalized fatty acid analog. |
| 3. Biological Incubation | The clickable probe is introduced to cells or tissues to allow for interaction with its biological targets. |
| 4. Click Reaction | An azide- or alkyne-containing reporter molecule (e.g., fluorescent dye, biotin) is added along with a copper(I) catalyst to covalently link the reporter to the probe-target complex. |
| 5. Analysis | The labeled targets can be visualized by microscopy (if a fluorophore is used) or isolated and identified using affinity purification and mass spectrometry (if biotin (B1667282) is used). |
Affinity probes are designed to specifically bind to and identify target proteins. These probes typically consist of the ligand of interest (in this case, this compound), a reactive group for covalent cross-linking, and often a reporter tag. Photoaffinity labeling is a common approach where a photoreactive group (e.g., a diazirine or an aryl azide) is incorporated into the probe. unibe.chresearchgate.net
The synthesis of a photoaffinity probe of this compound would involve chemically modifying the fatty acid to include a photoreactive moiety. This could be attached at various positions, for example, at the carboxyl group via an amide linkage to a linker containing the photoreactive group, or at a position on the acyl chain. Upon incubation with a biological sample, the probe will bind to its target proteins. Subsequent irradiation with UV light activates the photoreactive group, leading to the formation of a covalent bond with the binding protein. The covalently labeled proteins can then be isolated and identified.
Another approach for studying protein binding is the use of fluorescently labeled fatty acids. thermofisher.com For instance, a fluorescent group could be attached to the this compound backbone. The changes in the fluorescence properties of the probe upon binding to a protein can be used to determine binding affinities and specificities. nih.govffasciences.com
Table 4: Components of a Typical Photoaffinity Probe for Protein Binding Studies
| Component | Function | Example |
| Ligand | Provides binding specificity for the target protein. | This compound |
| Photoreactive Group | Forms a covalent bond with the target protein upon UV irradiation. | Diazirine, Aryl azide |
| Linker | Provides spatial separation between the ligand and the photoreactive group/reporter tag to minimize interference. | Alkyl or polyethylene (B3416737) glycol (PEG) chains |
| Reporter Tag (Optional) | Facilitates the detection and isolation of the labeled protein. | Biotin, Radioisotope, Fluorophore |
Biochemical Mechanisms of Action: Enzyme Interactions and Metabolic Modulation by 5,11,14 Eicosatriynoic Acid
Modulation of Eicosanoid Biosynthetic Pathways
5,11,14-Eicosatriynoic acid belongs to a class of compounds known as acetylenic fatty acids, which are recognized as inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. The structural similarity to arachidonic acid allows these acetylenic analogues to enter the active sites of the enzymes. However, the triple bonds resist the enzymatic action, leading to modulation of the biosynthetic cascades. While the inhibitory properties of various acetylenic fatty acids are well-documented, detailed research focusing specifically on the 5,11,14-isomer is limited in publicly available scientific literature.
Cyclooxygenase (COX) Isoenzyme Inhibition Kinetics and Mechanisms
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for all other prostanoids. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, while COX-2 is an inducible enzyme, upregulated at sites of inflammation.
Detailed kinetic studies and specific data regarding the interaction of this compound with the active site of the COX-1 isoenzyme are not extensively detailed in the current body of scientific literature. For structurally related compounds, the mechanism often involves competitive binding against arachidonic acid in the hydrophobic channel of the COX active site. However, without specific research on the 5,11,14-isomer, any description of its precise binding mode or its effect on the enzyme's catalytic turnover would be speculative.
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | Data not available | N/A |
| Kᵢ | Data not available | N/A |
| Mechanism | Data not available | N/A |
Similar to COX-1, specific research findings on the interaction between this compound and the COX-2 active site are scarce. While it is hypothesized to act as an inhibitor, the kinetics of this inhibition, including its potency (IC₅₀) and the specifics of its interaction with the subtly different active site of COX-2, have not been thoroughly characterized.
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | Data not available | N/A |
| Kᵢ | Data not available | N/A |
| Mechanism | Data not available | N/A |
Acetylenic fatty acids can act as mechanism-based inactivators, also known as suicide inhibitors. In this mechanism, the enzyme begins its catalytic cycle on the inhibitor, which it recognizes as a substrate. This process converts the relatively inert inhibitor into a highly reactive species that then forms a covalent bond with an amino acid residue in the active site, leading to irreversible inactivation. While this mechanism has been established for other acetylenic fatty acids in their interactions with lipoxygenases, it has not been explicitly demonstrated or characterized for the interaction of this compound with COX isoenzymes. Therefore, a definitive classification of its inhibition as either reversible or irreversible cannot be made without specific experimental evidence.
Lipoxygenase (LOX) Isoenzyme Inhibition Kinetics and Mechanisms
The lipoxygenase (LOX) family of enzymes introduces molecular oxygen into polyunsaturated fatty acids. They are critical for the synthesis of leukotrienes and other bioactive lipids.
5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, catalyzing the initial conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA₄). LTA₄ is the precursor to all other leukotrienes, which are potent mediators of inflammation and allergic reactions.
The inhibitory effects of this compound on 5-LOX have not been specifically quantified in available research. Studies on its close isomer, 5,8,11-eicosatriynoic acid, have shown it to be a potent inhibitor of 5-LOX, thereby blocking the production of leukotrienes. It is plausible that the 5,11,14-isomer acts through a similar mechanism, competing with arachidonic acid for the 5-LOX active site and modulating the production of pro-inflammatory leukotrienes. However, without direct experimental data, the specific kinetics and mechanism of this interaction remain unconfirmed.
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | Data not available | N/A |
| Mechanism | Data not available | N/A |
12-Lipoxygenase Modulation and Hydroxyeicosatetraenoic Acid (HETE) Formation
While direct studies on the interaction between this compound and 12-lipoxygenase (12-LOX) are limited, the activity of its structural analogs provides significant insight into its potential modulatory effects. Acetylenic fatty acids are well-documented inhibitors of lipoxygenase pathways, which are responsible for the conversion of arachidonic acid into hydroxyeicosatetraenoic acids (HETEs).
The 12-lipoxygenase enzyme specifically catalyzes the formation of 12-Hydroxyeicosatetraenoic acid (12-HETE), a key signaling molecule involved in various physiological and pathological processes. wikipedia.org Close analogs of this compound have demonstrated potent inhibitory activity against this enzyme. For instance, 5,8,11,14-Eicosatetraynoic acid (ETYA), which contains four triple bonds, inhibits human platelet 12-LOX with a reported IC₅₀ value of 4 µM. caymanchem.com Similarly, 5,8,11-eicosatriynoic acid, which shares the acetylenic bond positioning at carbons 5, 8, and 11, is a nonselective inhibitor of lipoxygenases and inhibits 12-LOX in human platelets with an ID₅₀ value of 24 µM. caymanchem.com The inhibition of 12-LOX by these compounds effectively reduces the formation of 12-HETE from arachidonic acid. nih.gov Given the structural similarities, it is plausible that this compound also modulates 12-LOX activity, thereby affecting the production of 12-HETE.
Table 1: Inhibitory Activity of this compound Analogs on Lipoxygenases
| Compound | Enzyme Target | Inhibitory Concentration |
|---|---|---|
| 5,8,11,14-Eicosatetraynoic Acid (ETYA) | Human Platelet 12-Lipoxygenase | IC₅₀ = 4 µM caymanchem.com |
| 5,8,11-Eicosatriynoic Acid | Human Platelet 12-Lipoxygenase | ID₅₀ = 24 µM caymanchem.com |
This table presents data for close structural analogs of this compound to illustrate the typical inhibitory profile of related acetylenic fatty acids.
15-Lipoxygenase Modulation and Related Product Formation
Specific research detailing the direct modulation of 15-lipoxygenase (15-LOX) by this compound is not extensively available. However, the broader class of acetylenic fatty acids is known to inhibit various lipoxygenase isoforms. 15-LOX is responsible for metabolizing fatty acids like arachidonic acid and linoleic acid to produce 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively. These products are involved in the resolution of inflammation and other cellular processes.
The general, non-specific inhibitory nature of compounds like 5,8,11,14-Eicosatetraynoic acid (ETYA) against lipoxygenases suggests a potential for interaction with the 15-LOX isoform. caymanchem.com Inhibition of 15-LOX would lead to a decreased formation of its corresponding products. The interaction between 12/15-lipoxygenase (an enzyme with dual specificity) and various polyunsaturated fatty acids is crucial in determining the balance between pro-inflammatory and resolving lipid mediators. nih.govmendeley.com However, without direct experimental evidence, the specific affinity and inhibitory potency of this compound for 15-LOX remain to be characterized.
Mechanism-Based Enzyme Inactivation through Acetylenic Functionality
The acetylenic (triple bond) functionality is a key structural feature responsible for the potent inhibitory action of this compound and related compounds against lipoxygenases. These molecules are classified as mechanism-based inactivators, also known as "suicide substrates". nih.gov This mode of inhibition is distinct from simple competitive or non-competitive inhibition, as it involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that irreversibly inactivates the enzyme.
The proposed mechanism for this inactivation involves the following steps:
Enzymatic Conversion : The lipoxygenase enzyme recognizes the acetylenic fatty acid as a substrate and initiates its catalytic cycle. nih.gov
Formation of a Reactive Intermediate : During the enzymatic reaction, the acetylenic fatty acid is converted into a highly reactive intermediate, likely an allene (B1206475) hydroperoxide. nih.govresearchgate.net
Irreversible Inactivation : This reactive intermediate then immediately attacks a susceptible amino acid residue within the enzyme's active site. nih.govresearchgate.net Studies on related compounds suggest that this target is a specific methionine residue, which is oxidized to methionine sulfoxide. nih.gov
This process results in a time-dependent and irreversible loss of enzyme activity. nih.gov Interestingly, despite the complete inactivation of the enzyme, studies using radiolabeled analogs have shown that there is no covalent binding of the bulk of the inhibitor molecule to the enzyme protein. nih.govresearchgate.net This supports the hypothesis that a transient, highly reactive intermediate is responsible for the inactivation.
Interaction with Cytochrome P450 Monooxygenases (CYP)
Direct data on the metabolism or inhibition of Cytochrome P450 (CYP) monooxygenases by this compound are not well-documented. The CYP enzyme superfamily plays a critical role in the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids. mdpi.com In the context of arachidonic acid metabolism, CYP enzymes, particularly from the CYP2 and CYP4 families, generate a range of bioactive lipids, including various HETEs and epoxyeicosatrienoic acids (EETs). nih.govnih.gov For example, 12(R)-HETE can be formed from arachidonic acid by CYP enzymes, in addition to its formation by 12R-lipoxygenase. caymanchem.comcaymanchem.com
Given that this compound is a structural analog of arachidonic acid, it could potentially interact with CYP enzymes as a substrate or an inhibitor. If it acts as a substrate, CYP enzymes could catalyze its hydroxylation or epoxidation at various positions along the carbon chain. If it acts as an inhibitor, it could potentially interfere with the metabolism of other fatty acids. The presence of acetylenic bonds can sometimes lead to mechanism-based inactivation of CYP enzymes, where a reactive intermediate formed during metabolism covalently binds to the enzyme. mdpi.com However, specific studies are required to determine the nature and extent of the interaction between this compound and the CYP450 system.
Regulation of Fatty Acid Desaturase and Elongase Systems
5,11,14-Eicosatrienoic acid is directly linked to the fatty acid desaturase and elongase systems, which are responsible for the synthesis of long-chain polyunsaturated fatty acids. These pathways involve a series of enzymes that introduce double bonds (desaturases) and extend the carbon chain (elongases).
Specifically, the biosynthesis of the non-acetylenic counterpart, 5,11,14-eicosatrienoic acid (also known as Sciadonic acid), has been observed under conditions where the fatty acid desaturase 2 (FADS2 or Δ6-desaturase) is absent or has low activity. In such cases, fatty acid desaturase 1 (FADS1 or Δ5-desaturase) can act on alternative substrates, leading to the production of rare, butylene-interrupted fatty acids, including 5,11,14-20:3. nih.gov This indicates that the arrangement of double bonds in this molecule is a direct consequence of the substrate specificity and competition within the desaturase enzyme family.
Furthermore, the acetylenic analog 5,8,11,14-Eicosatetraynoic acid (ETYA) is known to have effects on desaturase enzymes, suggesting that acetylenic fatty acids can modulate these key pathways in lipid metabolism. nih.gov By interfering with desaturase and elongase activities, these compounds can alter the cellular profile of polyunsaturated fatty acids, which in turn can affect membrane fluidity and the production of various lipid signaling molecules.
Receptor-Mediated Interactions
Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity and Transcriptional Effects
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors (isoforms α, γ, and β/δ) that function as ligand-activated transcription factors, playing pivotal roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. nih.govmdpi.com
While direct studies on this compound as a PPAR ligand are scarce, its close analog, 5,8,11,14-Eicosatetraynoic acid (ETYA), is a known PPAR ligand. caymanchem.com Research has shown that ETYA can activate both PPARα and PPARγ. caymanchem.com Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov
The activation of PPARs by ETYA leads to downstream transcriptional effects. For example, ETYA has been identified as a PPAR-α activator that can suppress the expression of pro-inflammatory genes like the chemokine CCL2/MCP-1 in brain glial cells. nih.gov Interestingly, some of the anti-inflammatory actions of ETYA appear to be independent of its PPAR-α activation, suggesting a multifaceted mechanism of action that may involve other cellular targets or pathways. nih.gov Given the structural similarity, it is hypothesized that this compound may also exhibit activity as a PPAR ligand, influencing gene expression related to lipid metabolism and inflammation.
G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR40)
No published data is currently available on the modulation of GPR40 or other GPCRs by this compound.
Ligand Binding and Signal Transduction Activation Profiles
Specific data regarding the binding affinity (e.g., Kd, IC50) of this compound to GPR40 or its activation profile (e.g., EC50, Emax) for downstream signaling pathways are not available in the scientific literature.
G-Protein Coupling and β-Arrestin Recruitment Pathways
There is no available research documenting which G-protein subtypes (e.g., Gαq/11, Gαs, Gαi/o) may be coupled to the activation of GPR40 by this compound. Furthermore, studies on the potential for this compound to induce β-arrestin recruitment to the receptor have not been published.
Cellular and Subcellular Mechanistic Responses to 5,11,14 Eicosatriynoic Acid
Alterations in Intracellular Lipid Mediator Profiles
5,11,14-Eicosatriynoic acid is recognized for its capacity to modify the landscape of intracellular lipid mediators. Its primary mechanism appears to be the competitive displacement of arachidonic acid from phospholipid pools within the cell membrane. This action reduces the availability of arachidonic acid as a substrate for key enzymes involved in the synthesis of pro-inflammatory eicosanoids.
Research has indicated that this compound can lead to a reduction in the synthesis of prostaglandins (B1171923). caymanchem.com By displacing arachidonic acid, it limits the substrate available for cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the initial conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2). themedicalbiochemistrypage.orgpharmacy180.com This intermediate is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), and thromboxanes like thromboxane (B8750289) A2 (TXA2). pharmacy180.comwikipedia.org Consequently, the presence of this compound can diminish the downstream production of these inflammatory mediators. caymanchem.com For instance, the methyl ester of this compound has been shown to reduce levels of PGE2 in cultured keratinocytes. caymanchem.com
Table 1: Effect of 5,11,14-Eicosatrienoic Acid Methyl Ester on Inflammatory Mediators
| Mediator | Observed Effect | Proposed Mechanism | Source |
|---|---|---|---|
| Prostaglandin E2 (PGE2) | Reduced Production | Displacement of arachidonic acid from phospholipid pools, reducing substrate for COX enzymes. | caymanchem.com |
| Leukotrienes | Reduced Production | Displacement of arachidonic acid from phospholipid pools, reducing substrate for lipoxygenase enzymes. | caymanchem.com |
The influence of this compound extends to the lipoxygenase (LOX) pathways. Similar to its effect on the COX pathway, by displacing arachidonic acid, it reduces the substrate for 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes. caymanchem.com The 5-LOX pathway converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor for all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). wikipedia.orgnih.gov Therefore, a reduction in available arachidonic acid curtails the production of these potent chemoattractants and inflammatory mediators. caymanchem.com
Specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins, are a class of lipid mediators that actively orchestrate the resolution of inflammation. uni.lunih.govcaymanchem.com The biosynthesis of many of these compounds, particularly lipoxins, originates from arachidonic acid through the action of lipoxygenases. caymanchem.comnih.gov Other SPMs are derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). uni.lumdpi.com
Impact on Signal Transduction Cascades
The modulation of lipid mediator profiles by this compound can have downstream consequences for various intracellular signaling pathways. However, direct research on these effects is limited.
Intracellular calcium (Ca2+) is a critical second messenger, and its concentration is tightly regulated. Various eicosanoids and their metabolites are known to influence calcium signaling. For example, some epoxyeicosatrienoic acids (EETs) can increase intracellular calcium concentration in vascular smooth muscle cells. nih.gov Conversely, 5,8,11,14-eicosatetraynoic acid (ETYA), an inhibitor of lipoxygenase, has been shown to modulate calcium entry in thyroid cells. nih.gov There is currently a lack of specific research findings detailing the direct effects of this compound on intracellular calcium signaling and flux dynamics.
Mitogen-activated protein kinase (MAPK) signaling cascades are central to the regulation of numerous cellular processes, including inflammation, proliferation, and differentiation. tocris.comnews-medical.net The MAPK family includes key pathways such as the extracellular signal-regulated kinases (ERK1/2) and p38-MAPK. news-medical.net Certain polyunsaturated fatty acids have been shown to modulate these pathways. For instance, the omega-3 fatty acids EPA and DHA can diminish the induced phosphorylation of ERK1/ERK2 in human T cells. nih.gov At present, direct evidence specifically linking this compound to the modulation of MAPK pathways like p38-MAPK or ERK is not well-established in the scientific literature.
Nuclear Factor-κB (NF-κB) Pathway Involvement
The Nuclear Factor-κB (NF-κB) family of transcription factors is a cornerstone in regulating inflammatory responses, cell survival, and immunity. The activity of this pathway is often linked to the metabolism of arachidonic acid. Evidence suggests that analogs like 5,8,11,14-eicosatetraynoic acid (ETYA) can modulate NF-κB signaling.
In endothelial cells, ETYA has been shown to suppress the activation of NF-κB. This inhibitory action is significant as it underlies the compound's anti-inflammatory effects, such as the downregulation of adhesion molecules. For instance, ETYA inhibits the transcription of E-selectin, a molecule dependent on NF-κB activation, thereby preventing the adhesion of monocytes to endothelial cells stimulated by inflammatory agents like tumor necrosis factor-alpha (TNF-α). nih.gov The modulation of NF-κB metabolism appears to be a key mechanism through which this class of fatty acid analogs exerts its effects on the inflammatory cascade. nih.gov
PI3K/Akt/mTOR and MEK/ERK Signaling Interactions
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways are central signaling cascades that govern cell proliferation, growth, survival, and metabolism. wikipedia.orgnih.gov Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a key therapeutic target. mdpi.comnih.gov This pathway integrates signals from growth factors and nutrients to control essential cellular functions. wikipedia.org
While the direct effects of this compound on these specific pathways are not extensively detailed in current research, studies on other arachidonic acid metabolites highlight the potential for interaction. For example, 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite from a different enzymatic pathway (cytochrome P450), has been shown to significantly induce the levels of EGFR, ERK, and PI3K/Akt proteins, thereby promoting cell proliferation. nih.govnih.gov Given that this compound acts as an inhibitor of the COX and LOX pathways, its interactions with the PI3K/Akt/mTOR and MEK/ERK signaling networks may be distinct and warrant further investigation to fully elucidate its mechanism of action.
Modulation of Gene Expression and Protein Synthesis
Research on the analog ETYA demonstrates a significant capacity to modulate gene expression at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation: In human endothelial cells, ETYA selectively inhibits the upregulation of several inflammation-related genes. A key finding is its ability to suppress the transcription of the E-selectin gene, which is induced by inflammatory stimuli. nih.gov This effect is not due to receptor modification but rather a direct impact on the transcriptional machinery. However, the expression of other genes, such as those for interleukin-8 and glyceraldehyde phosphate (B84403) dehydrogenase, is not affected, indicating a selective regulatory action. nih.gov
Post-Transcriptional Regulation: ETYA can also regulate gene expression after transcription has occurred. In interferon-gamma (IFN-γ)-stimulated astrocytes, ETYA suppresses the expression of the chemokine CCL2/MCP-1. This is achieved not by inhibiting its transcription, but by increasing the stability of the mRNA for MAPK phosphatase-1 (MKP-1), a negative regulator of the JNK signaling pathway. nih.gov This post-transcriptional mechanism highlights a more nuanced layer of gene expression control.
Table 1: Effects of 5,8,11,14-Eicosatetraynoic Acid (ETYA) on Gene Expression
| Gene Target | Cell Type | Effect | Level of Regulation | Reference |
|---|---|---|---|---|
| E-selectin | Endothelial Cells | Suppression of upregulation | Transcriptional | nih.gov |
| CCL2/MCP-1 | Astrocytes | Suppression of expression | Post-transcriptional (via increased MKP-1 mRNA stability) | nih.gov |
| Interleukin-8 (IL-8) | Endothelial Cells | No effect | - | nih.gov |
The cellular activities of this compound and its analogs are linked to their ability to influence protein phosphorylation and the activity of various kinases. As an inhibitor of cyclooxygenases and lipoxygenases, it blocks the synthesis of eicosanoids that act as signaling molecules, which in turn affects downstream phosphorylation cascades.
In astrocytes, ETYA has been observed to increase the serine phosphorylation of HuR, an RNA-binding protein that can influence the stability of target mRNAs. nih.gov This finding provides a direct link between the compound and the regulation of protein function through phosphorylation. Furthermore, by inducing the expression and activity of MAPK phosphatase-1 (MKP-1), ETYA leads to the dephosphorylation and inactivation of JNK, a key kinase in stress and inflammatory signaling. nih.gov
Effects on Specific Cellular Processes (Mechanistic Dissection)
The modulation of arachidonic acid metabolism by compounds like this compound has profound effects on fundamental cellular processes such as proliferation and programmed cell death (apoptosis).
Inhibition of Cell Proliferation: Studies using the analog ETYA have demonstrated its cytostatic effects. In human prostate cancer PC3 cells, ETYA reversibly inhibits DNA synthesis, leading to a reduction in cell number over time. nih.gov This inhibition of cellular proliferation is linked to its activity as a 5-lipoxygenase inhibitor. nih.gov The mechanism involves a rapid increase in intracellular calcium concentrations, which contributes to the downregulation of DNA synthesis. nih.gov
Induction of Apoptosis: In addition to halting proliferation, inhibitors of the 5-lipoxygenase pathway can actively induce apoptosis in cancer cells. This pro-apoptotic effect is mediated through the modulation of key regulatory proteins in the intrinsic apoptosis pathway. Research has shown that 5-LOX inhibitors can down-regulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis. These findings suggest that disrupting 5-LO signaling pathways can trigger growth arrest and programmed cell death in cancer cells. researchgate.net
Table 2: Mechanistic Effects of 5-LOX Inhibition on Cellular Processes
| Cellular Process | Mechanism of Action | Key Molecular Events | Reference |
|---|---|---|---|
| Cell Proliferation | Inhibition of DNA Synthesis | - Reversible inhibition of DNA synthesis
| nih.gov |
| Apoptosis | Modulation of Bcl-2 Family Proteins | - Down-regulation of Bcl-2 (anti-apoptotic)
| researchgate.net |
Cell Proliferation and Apoptosis Pathways (mechanistic insights)
Cell Cycle Arrest Mechanisms
There is currently no available scientific literature detailing the specific mechanisms by which this compound may induce cell cycle arrest.
Apoptotic Cascade Activation (e.g., Caspase Pathways)
Specific studies on the activation of apoptotic cascades or caspase pathways by 5,11,14-eicosatrienoic acid have not been identified in the current body of scientific literature.
Cellular Differentiation Processes
While research on the direct impact of this compound on cellular differentiation is not available, it is known to be an analog of arachidonic acid. nih.gov As an analog, it can displace arachidonic acid from specific phospholipid pools, which may in turn modulate downstream signaling pathways involved in cellular processes. nih.gov
Membrane Fluidity Alterations and their Biophysical Implications
There is no direct research available on the specific effects of 5,11,14-eicosatrienoic acid on membrane fluidity. However, it is a polyunsaturated fatty acid, and such molecules can influence the physical properties of cellular membranes.
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms
Sciadonic acid (5,11,14-eicosatrienoic acid) is noted for its relative oxidative stability. nih.gov This stability is attributed to its molecular structure, which features two double bonds in a methylene-interrupted arrangement, making it less susceptible to peroxidation compared to other polyunsaturated fatty acids with more methylene-interrupted double bonds. nih.gov This inherent stability suggests a potential role in mitigating oxidative stress.
Cellular Migration and Adhesion Dynamics
Currently, there is no scientific literature available that specifically investigates the effects of this compound on cellular migration and adhesion dynamics.
Advanced Analytical and Bioanalytical Methodologies for 5,11,14 Eicosatriynoic Acid Research
Chromatographic Separation and Detection
Chromatography is a cornerstone for the isolation and analysis of fatty acids like 5,11,14-eicosatriynoic acid. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the specific research question, the nature of the sample, and the target analytes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique used for both the purification and analytical separation of eicosanoids. nih.gov Method development involves a science and risk-based approach to ensure the procedure is suitable for its intended purpose. europa.eu The selection of the stationary and mobile phases is critical for achieving the desired separation.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the purification and separation of organic molecules based on their hydrophobicity. vcu.edu In RP-HPLC, a non-polar stationary phase, such as C18-modified silica (B1680970), is used with a polar mobile phase. vcu.edu Compounds are separated based on their hydrophobic character; more hydrophobic molecules have a stronger interaction with the stationary phase and thus elute later. vcu.edu
This technique is widely used for purifying polyunsaturated fatty acids (PUFAs) from complex mixtures. researchgate.net For instance, the separation of fatty acid methyl esters can be achieved using a C18 column with a gradient elution. researchgate.net The retention and selectivity in RP-HPLC increase with the length of the alkyl chain of the bonded phase. researchgate.net This principle allows for the separation of fatty acids that differ in chain length and degree of unsaturation. researchgate.net Due to its three triple bonds, this compound is a relatively non-polar molecule and would be well-retained on an RP-HPLC column, allowing for its effective separation from more polar contaminants. The method is robust, simple, and can be scaled up for preparative purification to obtain milligram quantities of the pure compound. researchgate.netbiotage.com
Table 1: Key Parameters in Reversed-Phase HPLC for Fatty Acid Separation
| Parameter | Description | Relevance to this compound |
| Stationary Phase | Typically a silica-based support with bonded non-polar alkyl chains (e.g., C8, C18). vcu.edu | A C18 column provides strong hydrophobic interactions necessary for retaining and separating this fatty acid. vcu.edu |
| Mobile Phase | A polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. vcu.edu | The percentage of the organic modifier is adjusted to control the elution time; a higher percentage decreases retention. vcu.edu |
| Elution Mode | Can be isocratic (constant mobile phase composition) or gradient (composition changes over time). vcu.edu | Gradient elution is often preferred for complex samples to effectively separate a wide range of fatty acids with different polarities. researchgate.net |
| Detection | Ultraviolet (UV) detection is common for compounds with chromophores. For fatty acids without strong chromophores, evaporative light-scattering detection (ELSD) or mass spectrometry can be used. researchgate.net | As an acetylenic acid, it may have some UV absorbance, but coupling to a mass spectrometer provides greater sensitivity and specificity. |
Normal-phase HPLC (NP-HPLC) employs a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). nih.gov This mode is particularly effective for separating isomers that have minor differences in their polar functional groups. lipidmaps.org While reversed-phase HPLC separates based on hydrophobicity, normal-phase HPLC separates based on the polarity of the molecule. nsf.gov
For eicosanoids, NP-HPLC is crucial for resolving positional and stereoisomers, which often have identical mass spectra and similar retention times in RP-HPLC. nih.govlipidmaps.org For example, chiral stationary phases, such as derivatized amylose (B160209) columns, are used in normal-phase mode to achieve baseline resolution of various hydroxy and hydroperoxy eicosanoid enantiomers. nih.govlipidmaps.org This capability would be essential for separating any potential hydroxylated metabolites or isomers of this compound that may exist as different enantiomers. A typical mobile phase for such separations might consist of a mixture of hexane, isopropanol, and other modifiers. nih.gov
Gas Chromatography (GC) with Derivatization for Volatile Metabolites
Gas chromatography (GC) is a high-resolution analytical technique well-suited for separating volatile compounds. mdpi.com However, many biological molecules, including fatty acids like this compound, are non-volatile due to their polar carboxyl group. Therefore, a chemical derivatization step is necessary prior to GC analysis to increase their volatility and thermal stability. mdpi.commdpi.com
Derivatization involves converting the polar functional groups into less polar, more volatile derivatives. nih.gov Common strategies for fatty acids include:
Alkylation: This process, often using reagents like methyl chloroformate (MCF), converts carboxylic acids into their methyl ester derivatives. mdpi.com
Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.commdpi.com
Once derivatized, the analyte can be separated on a GC column and detected, often by flame ionization detection (FID) or mass spectrometry (MS). nih.govresearchgate.net For instance, a method for measuring a related compound, 5,8,11,14-eicosatetraynoic acid, in plasma utilized GC-FID after derivatization, with 8,11,14-eicosatriynoic acid used as an internal standard. nih.govresearchgate.net This demonstrates the applicability of GC for the quantitative analysis of acetylenic fatty acids in biological samples. nih.govresearchgate.net
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is an indispensable tool in modern bioanalysis, offering unparalleled sensitivity and specificity for identifying and quantifying molecules. When coupled with a chromatographic separation technique, it provides a powerful platform for analyzing complex biological mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant method for the analysis of eicosanoids and their metabolites. nih.govsemanticscholar.org This approach combines the potent separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. ekb.eg It is particularly useful for both the qualitative and quantitative determination of lipids in biological samples. nih.govsemanticscholar.org
The general workflow for LC-MS/MS-based metabolite profiling involves several key steps:
Sample Preparation: Eicosanoids are first extracted from the biological matrix (e.g., serum, plasma, tissue) typically using solid-phase extraction (SPE). nih.gov This step removes interfering substances and concentrates the analytes. nih.gov
Chromatographic Separation: The extracted sample is injected into an HPLC system, usually a reversed-phase setup, to separate the different lipid species. nih.gov
Ionization: As compounds elute from the HPLC column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic molecules like eicosanoids. nih.gov
Mass Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole), specific ions are selected and fragmented. The analysis is often performed in dynamic multiple reaction monitoring (dMRM) mode, where the instrument monitors for specific precursor-to-product ion transitions for each target analyte, providing high specificity and sensitivity. nih.gov
This LC-MS/MS platform allows for the simultaneous quantification of a wide array of lipid mediators, enabling a comprehensive profile of metabolic pathways. nih.gov The technique can detect and quantify metabolites of arachidonic acid, the parent compound of eicosanoids, that are generated through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.gov This makes it an ideal technology for investigating the metabolic fate of this compound and identifying novel bioactive metabolites. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique in the field of lipidomics for the analysis of fatty acids, including this compound. springernature.com Its high chromatographic resolution and sensitive mass detection provide a powerful tool for both qualitative and quantitative assessment in complex biological samples. researchgate.netcaymanchem.com The application of GC-MS to non-volatile compounds like long-chain fatty acids necessitates a critical pre-analytical step known as derivatization.
Derivatization is essential to increase the volatility and thermal stability of fatty acids, making them amenable to analysis in the gas phase. researchgate.netscispace.com This chemical modification process typically targets the polar carboxyl group of the fatty acid. The most common approach is esterification to form fatty acid methyl esters (FAMEs). jfda-online.com This is often achieved by using reagents such as BF3-methanol, which efficiently converts the fatty acids into their more volatile methyl ester counterparts. jfda-online.com Another widely used method is silylation, which replaces active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group, also enhancing volatility and improving chromatographic behavior. springernature.comresearchgate.net
The general workflow for the GC-MS analysis of this compound from a biological matrix involves several key stages:
Lipid Extraction: The initial step is the isolation of total lipids from the biological sample (e.g., plasma, tissue homogenate) using established solvent extraction methods. jfda-online.com
Derivatization: The extracted lipids, containing this compound, are then subjected to a derivatization reaction to convert the fatty acids into volatile esters (e.g., FAMEs) or silyl (B83357) derivatives. caymanchem.com
GC Separation: The derivatized sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. springernature.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. A related compound, 8,11,14-eicosatriynoic acid, has been successfully used as an internal standard in GC-based assays, demonstrating the suitability of this technique for resolving such molecules. researchgate.netnih.gov
MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of this compound by comparing its fragmentation pattern to that of known standards or spectral libraries. nih.gov
While GC-MS offers excellent separation and sensitivity, the requirement for derivatization can be time-consuming and may introduce analytical variability. caymanchem.com Despite this, it remains a fundamental and widely applied technique for the detailed profiling of fatty acids in lipidomics research. nih.gov
Table 1: Key Parameters in GC-MS Analysis of this compound
| Parameter | Description | Common Methods/Reagents | Purpose |
| Sample Preparation | Isolation of lipids from the biological matrix. | Folch or Bligh-Dyer extraction. | To concentrate lipids and remove interfering substances. |
| Derivatization | Chemical modification to increase volatility. | Esterification (e.g., BF3-methanol) to form FAMEs; Silylation (e.g., BSTFA) to form TMS esters. | To enable transition into the gas phase for GC analysis. |
| GC Column | The stationary phase where separation occurs. | Fused silica capillary columns with various polarities (e.g., bonded polyethylene (B3416737) glycol). | To separate individual fatty acid derivatives based on their physicochemical properties. |
| Ionization Mode | Method used to generate ions in the mass spectrometer. | Electron Ionization (EI). | To create characteristic and reproducible fragmentation patterns for structural identification. |
| Detection | Analysis of ions by the mass spectrometer. | Quadrupole or Time-of-Flight (TOF) mass analyzers. | To identify and quantify the analyte based on its mass spectrum and retention time. |
High-Resolution Mass Spectrometry and Untargeted Metabolomics Approaches
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the comprehensive analysis of lipids in the context of untargeted metabolomics. This approach allows for the simultaneous detection and relative quantification of hundreds to thousands of metabolites in a biological sample, providing a global snapshot of the metabolome. For this compound, HRMS offers significant advantages in terms of specificity and sensitivity, enabling its detection and characterization even at low concentrations within highly complex biological matrices.
The core strength of HRMS lies in its ability to measure the mass of ions with very high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the confident determination of the elemental composition of an unknown compound, which is a critical step in its identification. When analyzing a sample for this compound, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may be present in the sample.
In an untargeted metabolomics workflow, lipids are first extracted from the sample and then separated using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC). The eluent from the UHPLC column is then introduced into the HRMS instrument, often using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The mass spectrometer then acquires full scan mass spectra of all the ions present at any given time. The resulting data is a complex set of mass-to-charge ratios (m/z) and retention times.
The identification of this compound within this vast dataset is a multi-step process:
Feature Detection: Sophisticated software is used to detect all the relevant ion features (defined by a specific m/z and retention time) in the chromatogram.
Database Matching: The accurate mass of a detected feature is matched against metabolomics databases (e.g., LIPID MAPS, METLIN) to find potential candidates with a matching elemental formula.
Tandem MS (MS/MS) Confirmation: To confirm the identity, the ion corresponding to this compound is isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern (MS/MS spectrum) is unique to the molecule's structure and can be compared against spectral libraries or an authentic standard for definitive identification.
Untargeted approaches using HRMS are pivotal for discovering novel roles of this compound and understanding how its levels change in response to different physiological or pathological conditions.
Isotope Dilution Mass Spectrometry for Absolute Quantification in Complex Matrices
For the precise and accurate measurement of this compound concentrations in complex biological samples, isotope dilution mass spectrometry is the gold standard method for absolute quantification. This technique overcomes the challenges of sample loss during preparation and matrix effects (ion suppression or enhancement) that can plague other quantitative methods.
The principle of isotope dilution relies on the use of a stable isotope-labeled internal standard. This standard is a version of the target analyte (this compound) in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For example, a deuterated version of the molecule would be chemically identical to the naturally occurring (endogenous) compound but has a higher mass.
The workflow for absolute quantification using isotope dilution mass spectrometry is as follows:
Spiking the Sample: A known amount of the stable isotope-labeled internal standard is added to the biological sample at the very beginning of the sample preparation process.
Sample Preparation: The sample is then subjected to the necessary extraction and purification steps. Crucially, any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard.
Mass Spectrometry Analysis: The sample is analyzed by mass spectrometry (either GC-MS or LC-MS). The mass spectrometer is capable of distinguishing between the endogenous analyte and the heavier isotope-labeled internal standard based on their mass difference.
Quantification: The concentration of the endogenous this compound is determined by calculating the ratio of the signal intensity of the endogenous compound to the signal intensity of the known amount of the internal standard. This ratio is then used to calculate the absolute concentration of the analyte in the original sample by referencing a calibration curve.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures that it behaves in the same way during extraction, derivatization (if any), and ionization, thereby providing a highly accurate correction for any analytical variability. This makes isotope dilution mass spectrometry an exceptionally robust and reliable method for determining the exact concentration of this compound in various biological matrices.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise determination of the stereochemistry and confirmation of the carbon skeleton of this compound. While mass spectrometry provides information on the elemental composition and fragmentation, NMR provides detailed information about the connectivity of atoms and their spatial relationships.
For a molecule like this compound, several NMR experiments are employed to confirm its structure:
¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the molecule and their chemical environment. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. The coupling patterns (splitting of signals) reveal which protons are adjacent to each other. For this compound, ¹H NMR would be used to identify the protons on the triple-bonded carbons (alkynyl protons, if present, though in this case they are internal), protons adjacent to the triple bonds (propargylic protons), protons of the methylene (B1212753) groups in the aliphatic chain, and the terminal methyl group protons.
¹³C NMR (Carbon-13 NMR): This experiment provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are highly indicative of the type of carbon (e.g., sp, sp², sp³ hybridized). This is particularly useful for confirming the presence and position of the three alkyne functional groups in this compound, as the sp-hybridized carbons of the triple bonds have characteristic chemical shifts in a specific region of the spectrum.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.
COSY spectra show correlations between coupled protons, allowing for the tracing of the proton-proton connectivity throughout the carbon chain.
HSQC spectra show correlations between protons and the carbon atoms they are directly attached to, which helps in assigning the signals in both the ¹H and ¹³C spectra.
Through the combined interpretation of these NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved, confirming the positions of the three triple bonds at carbons 5, 11, and 14.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and valuable analytical technique used to identify the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, the molecule absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting IR spectrum is a plot of absorbance (or transmittance) versus frequency, which displays characteristic absorption bands for the functional groups present.
For this compound, the key functional groups that would give rise to distinct absorption bands in the IR spectrum are:
O-H Stretch (of the Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is due to the hydrogen bonding between the carboxylic acid molecules.
C=O Stretch (of the Carboxylic Acid): A strong, sharp absorption band will appear in the region of 1700-1725 cm⁻¹. This is a highly characteristic band for the carbonyl group of a carboxylic acid.
C≡C Stretch (of the Alkyne): The carbon-carbon triple bonds of the alkyne functional groups will give rise to a weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹. Because the triple bonds in this compound are internal (disubstituted), the absorption may be weak or even absent if the molecule is highly symmetrical around the triple bond, as the change in dipole moment during vibration would be minimal.
C-H Stretch (of the Aliphatic Chain): Absorption bands corresponding to the stretching of the C-H bonds of the methylene (CH₂) and methyl (CH₃) groups will appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.
By analyzing the presence and position of these characteristic absorption bands, IR spectroscopy can quickly confirm the presence of the carboxylic acid and alkyne functional groups, which are the defining features of the this compound structure.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp |
| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |
Bioassays for Functional Activity Assessment
Bioassays are essential for determining the biological and functional activity of this compound. These assays measure the effect of the compound on a biological system, which can range from isolated enzymes to whole cells or tissues. By using specific bioassays, researchers can investigate the mechanisms of action of this compound and understand its potential physiological roles.
Given that many eicosanoids and their analogues interact with the pathways of arachidonic acid metabolism, a primary focus of bioassays for this compound would be to assess its effects on the key enzymes in this cascade:
Cyclooxygenase (COX) Enzyme Assays: These assays measure the ability of this compound to inhibit the activity of the COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). The assay can be performed using purified enzymes, and the activity is typically measured by monitoring the production of a specific prostaglandin (B15479496) (e.g., PGE₂) or the consumption of oxygen during the reaction. Inhibition by this compound would be quantified by determining its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Lipoxygenase (LOX) Enzyme Assays: Similar to COX assays, these bioassays are used to determine if this compound can inhibit the activity of various lipoxygenase enzymes, such as 5-LOX, 12-LOX, and 15-LOX. These enzymes convert arachidonic acid into leukotrienes and other bioactive lipids. The activity can be measured by spectrophotometrically monitoring the formation of the conjugated diene products.
Cell-Based Assays: To understand the effects of this compound in a more physiologically relevant context, cell-based assays are employed. For example, cells such as platelets, neutrophils, or macrophages can be stimulated to produce eicosanoids. The effect of treating these cells with this compound on the production of prostaglandins, thromboxanes, or leukotrienes can then be measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS.
Receptor Binding Assays: If this compound or its metabolites are hypothesized to act on specific receptors (e.g., prostaglandin or leukotriene receptors), receptor binding assays can be used. These assays measure the ability of the compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
The results from these bioassays are critical for characterizing the pharmacological profile of this compound and for elucidating its potential as a modulator of the eicosanoid signaling pathway.
Enzyme Activity Assays and Kinetic Parameter Determination
Enzyme activity assays are fundamental in characterizing the inhibitory potential of this compound against key enzymes in lipid metabolism. These assays measure the rate of an enzymatic reaction and how it is altered by the presence of the compound, allowing for the determination of crucial kinetic parameters like the half-maximal inhibitory concentration (IC50).
Research on related acetylenic fatty acids provides a framework for the types of assays applicable to this compound. For instance, its structural relatives, such as 5,8,11,14-eicosatetraynoic acid (ETYA) and 5,8,11-eicosatriynoic acid (5,8,11-ETI), are known inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX). caymanchem.comcaymanchem.com Assays for these enzymes typically involve incubating the purified enzyme or a cell lysate containing the enzyme with the substrate (e.g., arachidonic acid) and varying concentrations of the inhibitor.
The inhibitory activity is then quantified by measuring the production of the enzymatic product, such as prostaglandins or leukotrienes, often using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). researchgate.netnih.gov For example, studies on 5,8,11-ETI have determined its IC50 value against 12-LO in human platelets to be 24 µM and against cyclooxygenases to be 340 µM, showcasing its preferential inhibition of the LOX pathway. caymanchem.com Similarly, 8,11,14-eicosatriynoic acid has demonstrated IC50 values of 14 µM for cyclooxygenase and 0.46 µM for human 12-lipoxygenase. caymanchem.com Fluorescence-based assays, which offer high sensitivity and continuous monitoring, are also widely used for determining the kinetic mechanisms of enzyme reactions and are suitable for high-throughput screening. mdpi.com
Table 1: Inhibitory Activity of Related Eicosatriynoic Acids on Eicosanoid Pathway Enzymes
| Compound | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| 5,8,11-Eicosatriynoic Acid | 12-Lipoxygenase (platelet) | 24 | caymanchem.com |
| 5,8,11-Eicosatriynoic Acid | Cyclooxygenase | 340 | caymanchem.com |
| 8,11,14-Eicosatriynoic Acid | Cyclooxygenase | 14 | caymanchem.com |
| 8,11,14-Eicosatriynoic Acid | 12-Lipoxygenase (human) | 0.46 | caymanchem.com |
| 8,11,14-Eicosatriynoic Acid | 5-Lipoxygenase | 25 | caymanchem.com |
| 5,8,11,14-Eicosatetraynoic Acid | 12-Lipoxygenase (platelet) | 4 | caymanchem.com |
These methodologies are directly applicable to determine the specific inhibitory profile and kinetic parameters of this compound.
Reporter Gene Assays for Receptor Activation
Reporter gene assays are powerful cell-based tools used to investigate whether a compound can activate or inhibit cellular receptors, particularly nuclear receptors that function as transcription factors. nih.gov These assays are instrumental in screening for modulators of receptor activity. nih.gov The core principle involves genetically engineering cells to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a genetic response element that is recognized by the receptor of interest. caymanchem.com
When a compound like this compound binds to and activates the target receptor, the receptor initiates the transcription of the reporter gene. The resulting protein product (e.g., luciferase) produces a measurable signal (light), the intensity of which is proportional to the level of receptor activation. caymanchem.com This methodology can be used in both agonist mode (to identify activators) and antagonist mode (to identify inhibitors that block the effects of a known agonist). nih.gov
For instance, the related compound ETYA has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), activating both PPARα and PPARγ at a concentration of 10 µM in chimeric receptor reporter assays. caymanchem.com This type of assay is highly adaptable for high-throughput screening to efficiently profile compound libraries against a wide range of receptors. caymanchem.com By employing stable cell lines expressing a receptor of interest and the corresponding reporter gene, researchers can reliably quantify the potential of this compound to modulate the activity of various receptors, such as PPARs, Liver X Receptors (LXR), or the Constitutive Androstane Receptor (CAR). nih.govcaymanchem.com
High-Throughput Screening and Phenotypic Profiling
High-throughput screening (HTS) and phenotypic profiling represent a modern approach in drug discovery and chemical biology, moving beyond single-target assays to assess the effects of compounds across a whole-cell or whole-organism context. These methods are particularly valuable for uncharacterized compounds like this compound, as they can reveal unexpected mechanisms of action and provide a broader understanding of its bioactivity.
Image-Based Cytological Profiling for Mechanistic Signatures in Cell Lines
Image-based cytological profiling, also known as high-content screening or cell painting, is a powerful phenotypic screening technique. It uses automated microscopy and sophisticated image analysis algorithms to quantify hundreds of morphological features in cells exposed to a compound. Cells are treated with the compound and then stained with a cocktail of fluorescent dyes that label different organelles and cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, endoplasmic reticulum).
The resulting images are analyzed to generate a high-dimensional "mechanistic signature" or "fingerprint" for the compound based on changes in features like cell size, shape, texture, and fluorescence intensity. By comparing the cytological profile of this compound to a reference library of profiles from compounds with known mechanisms of action, researchers can form hypotheses about its molecular targets and affected pathways. This approach allows for the unbiased identification of a compound's effects and can distinguish between compounds that may have similar outcomes (e.g., cell death) but achieve it through different mechanisms.
Multiplexed Cell Viability and Bioactivity Assessments
To gain a comprehensive understanding of a compound's cellular impact efficiently, researchers often employ multiplexed assays that measure several biological parameters from a single sample well. nih.gov This approach is critical for HTS campaigns to assess both the potency and the cytotoxic liability of compounds simultaneously.
Multiplexed cell viability and bioactivity assessments can combine different assay chemistries to probe various aspects of cell health. nih.gov Common measurements include:
Cell Viability: Often measured by quantifying ATP levels (as an indicator of metabolic activity) or by assessing the reductive capacity of viable cells using indicators like resazurin. nih.gov
Cytotoxicity: Typically determined by measuring the release of intracellular enzymes (like lactate (B86563) dehydrogenase) upon loss of membrane integrity, or by using fluorescent dyes that are excluded from live cells but stain the nuclei of dead cells.
Apoptosis: Assessed by measuring the activity of key effector enzymes like caspases (e.g., caspase-3/7), which are activated during programmed cell death.
By combining these readouts in a single-well format, a more nuanced profile of a compound's effect can be generated. For example, a compound could decrease cell viability by inducing apoptosis (caspase activation without immediate membrane disruption) or by causing necrosis (rapid loss of membrane integrity). This multiplexed approach provides a richer dataset than single-endpoint assays, allowing for a more accurate classification of the bioactivity of this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | |
| 5,8,11,14-Eicosatetraynoic acid | ETYA |
| 5,8,11-Eicosatriynoic acid | 5,8,11-ETI |
| 8,11,14-Eicosatriynoic acid | |
| Arachidonic acid | |
| Prostaglandins | |
| Leukotrienes | |
| Peroxisome Proliferator-Activated Receptor alpha | PPARα |
| Peroxisome Proliferator-Activated Receptor gamma | PPARγ |
| Liver X Receptor | LXR |
| Constitutive Androstane Receptor | CAR |
| Lactate dehydrogenase | |
| Resazurin |
In Vitro and Ex Vivo Experimental Models for Mechanistic Elucidation of 5,11,14 Eicosatriynoic Acid Activity
Mammalian Cell Culture Systems
Mammalian cell cultures are indispensable tools for examining the biological effects of specific compounds at the cellular level. They provide controlled, reproducible environments to study cellular pathways, toxicity, and pharmacological activity.
Immortalized cell lines are populations of cells that have acquired the ability to proliferate indefinitely, making them a consistent and convenient model system. These lines, derived from various tissues and species, are often used to study the effects of fatty acids on processes like inflammation, cell differentiation, and proliferation. For instance, U937 (monocytic) and RAW 264.7 (macrophage) cells are frequently used to study inflammatory responses and lipid mediator synthesis. PC3 cells (prostate cancer) are used in cancer research to investigate effects on cell growth and viability, while cell lines like CHO, MDCK, and A549 serve as models for various other physiological and pathological processes. The RTgill-W1 cell line, derived from rainbow trout gills, is a valuable tool in aquatic toxicology.
A comprehensive review of available scientific literature did not yield specific research findings or data on the activity of 5,11,14-Eicosatriynoic acid in CHO, U937, PC3, MDCK, A549, RAW 264.7, or RTgill-W1 cell lines.
Primary cells are isolated directly from tissues and have a finite lifespan in culture. They are considered to more accurately reflect the in vivo state compared to immortalized cell lines. Human platelets are a key ex vivo model for studying the effects of fatty acids on aggregation and the enzymatic pathways of cyclooxygenase (COX) and lipoxygenase (LOX). Rat vascular smooth muscle cells are used to investigate cellular proliferation and migration, which are critical events in cardiovascular diseases. Murine macrophages, isolated from sources like bone marrow or the peritoneal cavity, are central to studying inflammation and the synthesis of eicosanoids. Oocytes are utilized in reproductive biology to understand the role of lipids in maturation and development.
Despite the utility of these models, specific experimental data detailing the effects of This compound on primary human platelets, rat vascular smooth muscle cells, murine macrophages, or oocytes could not be identified in the reviewed literature.
To better mimic the complexity of native tissues, researchers employ co-culture systems (growing two or more different cell types together) and 3D cell models. These advanced models allow for the study of cell-cell interactions and more complex physiological responses to compounds than can be observed in traditional monolayer cultures.
No published studies utilizing co-culture or 3D cell models to investigate the activity of This compound were found.
Isolated Enzyme and Recombinant Protein Systems
To understand how a compound interacts with specific molecular targets, researchers use systems with isolated enzymes or recombinant proteins. These cell-free assays provide precise information about the inhibition or activation of specific proteins without the complexity of a whole-cell environment.
Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of an inhibitor. Assays are performed to determine key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximum reaction velocity (Vmax). These values quantify how strongly a compound binds to an enzyme and how it affects its catalytic activity. Such assays are crucial for understanding the effects of fatty acid analogs on enzymes like cyclooxygenases and lipoxygenases.
A search of the scientific literature did not yield specific data on the IC50, Ki, or Vmax values for the interaction of This compound with specific enzyme targets.
Competitive binding assays and substrate specificity studies are used to determine if a compound acts as a competitive inhibitor, binding to the same active site as the natural substrate. For fatty acid analogs, these experiments often involve testing their ability to compete with arachidonic acid for the active site of enzymes like COX or LOX.
No specific studies detailing competitive binding assays or substrate specificity for This compound were identified in the available literature.
Organotypic and Tissue Slice Cultures for Complex Biological Systems
Organotypic slice cultures are valuable ex vivo models that preserve the three-dimensional architecture and cellular diversity of a tissue, thereby offering a platform to study complex biological processes in a setting that closely mimics the in vivo environment. nih.govnih.gov These cultures are prepared from thin sections of organs, such as the brain, which are maintained at an air-liquid interface on semi-permeable membranes. nih.gov This method allows for the long-term viability of the tissue, preserving the intricate network of different cell types and their synaptic connections. nih.govnih.gov
The general procedure for establishing organotypic brain slice cultures involves the dissection and slicing of brain tissue from young animals, followed by the placement of these slices onto culture inserts. nih.gov The cultures are maintained in a nutrient-rich medium, and the tissue can remain viable for several weeks. nih.gov During this time, the slices can be subjected to various treatments, and the effects can be analyzed using a range of techniques, including immunohistochemistry, biochemical assays, and electrophysiological recordings. nih.govnih.gov
Whole Blood and Platelet Aggregation Assays (Mechanistic Basis)
Whole blood and isolated platelet aggregation assays are crucial ex vivo and in vitro tools for elucidating the mechanistic basis of action for compounds that interfere with hemostasis and thrombosis. In the context of this compound, these assays have been instrumental in defining its role as a potent inhibitor of platelet aggregation through its interaction with key enzymes in the arachidonic acid cascade.
Platelet aggregation is a complex process initiated by vessel wall injury, leading to platelet adhesion, activation, and aggregation to form a platelet plug. clinpgx.org A critical step in platelet activation is the release of arachidonic acid from the platelet membrane and its subsequent metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. clinpgx.orgnih.gov Cyclooxygenase metabolizes arachidonic acid to form thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. clinpgx.orgnih.gov
Studies have shown that this compound is a potent inhibitor of cyclooxygenase. nih.gov Its inhibitory action on this enzyme blocks the synthesis of thromboxane, thereby reducing platelet aggregation. nih.govnih.gov The acetylenic analogue of 5,11,14-eicosatrienoic acid demonstrated a strong inhibitory effect on cyclooxygenase with an ID50 of 0.35 µM. nih.gov In contrast, it is a poor inhibitor of lipoxygenase, indicating a degree of selectivity in its action. nih.gov The mechanistic basis for this inhibition is attributed to the structural features of this compound, which allow it to interact with the active site of cyclooxygenase. nih.gov
The table below summarizes the inhibitory activity of an acetylenic analogue of 5,11,14-eicosatrienoic acid on key enzymes involved in platelet aggregation.
| Enzyme | Inhibitory Concentration (ID50) |
| Cyclooxygenase | 0.35 µM |
| Lipoxygenase | 47.8 µM |
In Vivo Mechanistic Investigations and Pre Clinical Animal Models for Pathway Elucidation
Role of 5,11,14-Eicosatriynoic Acid in Modulating Physiopathological Processes (Mechanistic Focus)
In vivo and ex vivo models have demonstrated the anti-inflammatory potential of 5,11,14-eicosatrienoic acid, primarily through its ability to modulate lipid mediator pathways. A key mechanism involves the competitive displacement of arachidonic acid (AA) from phospholipid pools. caymanchem.com This displacement limits the substrate availability for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for synthesizing pro-inflammatory eicosanoids.
Topical application of the methyl ester of 5(Z),11(Z),14(Z)-eicosatrienoic acid has been shown to reduce inflammatory processes in mouse models, such as the arachidonic acid-induced ear edema model. caymanchem.commdpi.com The observed anti-inflammatory effect is attributed to a reduction in downstream inflammatory products, including prostaglandin (B15479496) E₂ (PGE₂) and various leukotrienes. caymanchem.com This represents a significant shift in lipid mediator profiles, moving from a pro-inflammatory state to a less inflammatory one. Related acetylenic acid compounds, such as 8,11,14-Eicosatriynoic acid, are also recognized as inhibitors of prostaglandin and leukotriene biosynthesis, further supporting this mechanistic pathway. caymanchem.com
| Mechanistic Target | Observed In Vivo/Ex Vivo Effect | Model System |
| Arachidonic Acid Metabolism | Displacement from phospholipid pools | Pre-clinical Models |
| Prostaglandin Synthesis | Reduction in Prostaglandin E₂ (PGE₂) levels | Mouse Ear Edema Model |
| Leukotriene Synthesis | General inhibition of leukotriene biosynthesis | Biochemical Assays |
Investigations using rat oocyte models have uncovered the influence of acetylenic fatty acids on reproductive processes, specifically the resumption of meiosis. Studies on the closely related compound 5,8,11-eicosatriynoic acid (ETI) showed it significantly and reversibly inhibits spontaneous germinal vesicle breakdown (GVBD), a key step in oocyte maturation, in both oocyte-cumulus complexes and denuded oocytes. nih.govphysiology.org
While initially thought to be mediated by the inhibition of lipoxygenase (LOX), further mechanistic dissection revealed that the primary pathway for this effect is antioxidant activity. nih.govphysiology.org ETI was found to be a potent scavenger of reactive oxygen species (ROS). nih.gov Experiments demonstrated that the inhibitory effect of ETI on meiosis could be reversed by the addition of a ROS generator, AAPH (2,2'-azobis(2-amidinopropane)dihydrochloride). nih.govphysiology.org This suggests that this compound and related compounds impact meiosis by modulating the cellular redox state rather than by directly inhibiting eicosanoid synthesis pathways. nih.gov
| Process | Compound Studied | Key Mechanistic Finding | Animal Model |
| Oocyte Meiosis | 5,8,11-Eicosatriynoic acid (ETI) | Inhibition of germinal vesicle breakdown (GVBD) | Rat Oocytes |
| Cellular Redox State | 5,8,11-Eicosatriynoic acid (ETI) | Acts as a scavenger of Reactive Oxygen Species (ROS) | In Vitro Assays |
| Pathway Reversal | 5,8,11-Eicosatriynoic acid (ETI) | Inhibition reversed by ROS generator (AAPH) | Rat Denuded Oocytes |
The in vivo effects of 5,11,14-eicosatrienoic acid on cellular growth and apoptosis are complex, with evidence suggesting that different eicosanoids and their analogs can either promote or inhibit these processes. Studies on related polyunsaturated fatty acids and enzyme inhibitors provide insight into potential mechanisms. For instance, dietary dihomo-γ-linolenic acid (DGLA), an isomer of eicosatrienoic acid, has been shown to induce excess apoptosis in the germ cells of C. elegans. uni.lu In cancer cell lines, DGLA derivatives were found to promote apoptosis through the up-regulation of the tumor suppressor gene p53. uni.lu
Furthermore, inhibitors targeting the 5-lipoxygenase (5-LO) pathway, a known target for some eicosatriynoic acids, have been demonstrated to reduce cell growth and induce apoptosis in human breast cancer cells. nih.govresearchgate.net The mechanistic pathways implicated in this effect include the down-regulation of the anti-apoptotic protein bcl-2 and the up-regulation of the pro-apoptotic protein bax, leading to cell cycle arrest in the G1 phase. nih.govresearchgate.net Conversely, other arachidonic acid metabolites, such as 14,15-epoxyeicosatrienoic acid, can exert anti-apoptotic effects in carcinoma cells by activating pathways involving PPARγ and the PI3 kinase/Akt system. nih.gov This highlights the context-dependent and metabolite-specific nature of these effects.
| Pathway Component | Observed Effect of Related Compounds | Potential Mechanism |
| p53 | Up-regulation | Induction of apoptosis |
| bcl-2 | Down-regulation | Promotion of apoptosis |
| bax | Up-regulation | Promotion of apoptosis |
| Cell Cycle | G1 Arrest | Inhibition of cell growth |
Eicosanoids are critical regulators of vascular function and intracellular signaling. While direct in vivo vascular studies on 5,11,14-eicosatrienoic acid are limited, research on its metabolic precursors and related compounds provides a framework for its potential actions. Metabolites of arachidonic acid, such as epoxyeicosatrienoic acids (EETs), are known to have significant vascular effects, including vasodilation. nih.gov
Mechanistic studies on the related compound 5,8,11-eicosatriynoic acid have shown it can directly modulate intracellular calcium homeostasis. In Madin Darby canine kidney cells, this compound induced a dose-dependent increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov This increase was achieved through a dual mechanism: the release of calcium from intracellular stores, including the endoplasmic reticulum and mitochondria, and the influx of extracellular calcium. nih.gov Notably, this calcium release was found to be independent of the inositol 1,4,5-trisphosphate (IP₃) pathway, a common route for calcium mobilization. nih.gov
| Cellular Process | Effect of 5,8,11-eicosatriynoic acid | Mechanistic Detail |
| Intracellular Ca²⁺ Level | Increase in [Ca²⁺]i | Dose-dependent |
| Ca²⁺ Release | Mobilization from ER & Mitochondria | IP₃-independent pathway |
| Ca²⁺ Influx | Induction of extracellular Ca²⁺ entry | La³⁺-sensitive mechanism |
Pre-clinical animal models have been crucial in establishing the in vivo effects of 5,11,14-eicosatrienoic acid on systemic lipid metabolism. Studies in rats fed diets containing Biota orientalis seed oil (BSO), which is rich in 5c,11c,14c-eicosatrienoic acid, showed significant alterations in plasma and hepatic lipid profiles compared to diets rich in linoleic acid (LA). nih.gov
The BSO-rich diet led to a decrease in plasma concentrations of total cholesterol, high-density lipoprotein (HDL) cholesterol, triglycerides, and phospholipids. nih.gov Furthermore, it caused a marked reduction in the concentration of triglycerides within the liver. nih.gov These changes were accompanied by a shift in the fatty acid composition of liver phospholipids, with a notable decrease in the proportion of arachidonic acid. nih.gov Similarly, in transgenic mice, a diet containing maritime pine seed oil, another source of 5(Z),11(Z),14(Z)-eicosatrienoic acid, resulted in lowered levels of HDL and Apolipoprotein A1 (ApoA1). caymanchem.com
| Lipid Parameter | Effect of Dietary 5,11,14-Eicosatrienoic Acid | Animal Model |
| Plasma Total Cholesterol | Decreased | Rat nih.gov |
| Plasma HDL Cholesterol | Decreased | Rat nih.gov, Mouse caymanchem.com |
| Plasma Triglycerides | Decreased | Rat nih.gov |
| Hepatic Triglycerides | Markedly Decreased | Rat nih.gov |
| Liver Phospholipid AA | Decreased | Rat nih.gov |
Metabolomic Profiling in Biological Tissues and Fluids from Animal Models
Metabolomic approaches, particularly those using stable isotope tracers, are powerful tools for elucidating the in vivo fate of fatty acids in animal models. Although comprehensive metabolomic profiles for 5,11,14-eicosatrienoic acid are not extensively detailed, methodologies from studies on analogous compounds illustrate the approach. By administering a deuterium-labeled version of a fatty acid, such as 8,11,14-eicosatrienoic acid, to animal or human subjects, researchers can trace its absorption, distribution, and metabolic conversion. nih.gov
Using techniques like gas chromatography-mass spectrometry (GC-MS), the labeled fatty acid and its metabolites can be quantified in various biological matrices. nih.govresearchgate.net This allows for the precise measurement of its incorporation into different lipid classes—such as phospholipids, triacylglycerols, and cholesteryl esters—within plasma and tissues. nih.gov This type of analysis can reveal the extent to which 5,11,14-eicosatrienoic acid is converted to other bioactive lipids, like arachidonic acid, and how it is partitioned between different metabolic and structural lipid pools in vivo. nih.gov Such studies are essential for understanding its bioavailability and its downstream biological effects.
Use of Genetically Modified Animal Models for Target Validation and Pathway Confirmation
The elucidation of the precise in vivo targets and metabolic pathways of this compound has been significantly advanced through the application of genetically modified animal models. These models, which involve the targeted deletion (knockout) or overexpression (transgenic) of specific genes, allow researchers to dissect the complex enzymatic and signaling cascades that this fatty acid analogue modulates. By observing the physiological and biochemical effects of this compound in animals with altered genetic backgrounds, investigators can confirm the roles of specific enzymes and receptors in its mechanism of action.
A primary focus of such research has been on the enzymes involved in the arachidonic acid cascade, given the structural similarity of this compound to arachidonic acid. Key genetically modified models utilized in this context include cyclooxygenase (COX) and lipoxygenase (LOX) knockout mice.
Cyclooxygenase (COX) Knockout Models: The development of mice deficient in the two main isoforms of cyclooxygenase, COX-1 and COX-2, has been instrumental in understanding their distinct physiological roles nih.gov. While direct studies involving the administration of this compound to these specific knockout models are not extensively documented in publicly available literature, the approach provides a clear framework for target validation. For instance, if the effects of this compound on inflammation or other physiological processes are attenuated in COX-2 knockout mice compared to wild-type controls, it would strongly suggest that COX-2 is a primary target of the compound.
Lipoxygenase (LOX) Knockout and Knock-in Models: Similarly, various lipoxygenase knockout mice, such as those lacking 5-LOX, have been developed to study the roles of these enzymes in inflammatory pathways nih.govmdpi.com. The administration of this compound to these models would help determine its specificity as a LOX inhibitor. For example, a lack of leukotriene production in response to an inflammatory stimulus in wild-type mice treated with the compound, mirroring the phenotype of 5-LOX knockout mice, would validate 5-LOX as a direct target. Furthermore, knock-in models expressing mutated forms of these enzymes can provide more nuanced insights into the specific interactions between the compound and the enzyme's active site mdpi.comresearchgate.net.
The table below summarizes hypothetical outcomes from studies using such genetically modified models to validate the targets of this compound.
| Animal Model | Gene Alteration | Predicted Phenotypic Outcome with this compound Administration | Implication for Target Validation |
| COX-1 Knockout | Deletion of Ptgs1 gene | Minimal change in the compound's anti-inflammatory effect compared to wild-type. | COX-1 is not a primary target. |
| COX-2 Knockout | Deletion of Ptgs2 gene | Significant reduction in the compound's anti-inflammatory effect. | COX-2 is a primary target. |
| 5-LOX Knockout | Deletion of Alox5 gene | The compound shows no additional reduction in leukotriene levels compared to untreated knockout mice. | 5-LOX is a primary target. |
| 12/15-LOX Knockout | Deletion of Alox15 gene | The compound's effects on specific hydroxyeicosatetraenoic acid (HETE) production are abolished. | 12/15-LOX is a target. |
These genetically engineered models are invaluable for moving beyond in vitro findings to confirm the in vivo relevance of putative targets and to understand the broader physiological consequences of inhibiting specific pathways.
Ex Vivo Analysis of Tissues and Cells from Treated Animals for Enzyme Activity and Signaling Changes
Following in vivo administration of this compound, ex vivo analysis of isolated tissues and cells provides a crucial bridge between systemic effects and cellular mechanisms. This approach allows for detailed biochemical and molecular assays to be performed in a controlled environment, free from the confounding variables of whole-body metabolism, while still reflecting the physiological state induced by the compound in the living animal.
Enzyme Activity Assays: A primary application of ex vivo analysis is the direct measurement of target enzyme activity. Tissues such as the liver, lungs, spleen, and brain, as well as specific cell populations like macrophages and neutrophils, can be harvested from treated and control animals. Homogenates or subcellular fractions of these tissues are then used in enzymatic assays to quantify the production of eicosanoids.
For instance, to confirm the inhibition of cyclooxygenase, tissue homogenates can be incubated with exogenous arachidonic acid, and the production of prostaglandins (B1171923) and thromboxanes can be measured using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry. A significant reduction in prostaglandin synthesis in tissues from animals treated with this compound would provide direct evidence of COX inhibition in a physiologically relevant context. Similarly, lipoxygenase activity can be assessed by measuring the formation of leukotrienes and HETEs nih.gov.
The following table presents potential data from an ex vivo analysis of COX-2 activity in peritoneal macrophages isolated from mice treated with this compound.
| Treatment Group | Arachidonic Acid (substrate) | Prostaglandin E2 (PGE2) Production (pg/mg protein) | Percentage Inhibition |
| Vehicle Control | + | 1500 ± 120 | - |
| This compound | + | 450 ± 65 | 70% |
| Vehicle Control | - | < 50 | - |
| This compound | - | < 50 | - |
Analysis of Signaling Pathways: Beyond direct enzyme inhibition, ex vivo studies are critical for understanding how this compound modulates intracellular signaling cascades. The arachidonic acid cascade is intricately linked to various signaling pathways that regulate inflammation, cell proliferation, and other cellular processes researchgate.netnih.govnih.gov. Key signaling pathways that are often investigated include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Tissues or cells isolated from treated animals can be analyzed by Western blotting to assess the phosphorylation status of key signaling proteins such as ERK1/2, JNK, p38, and the degradation of IκBα, an inhibitor of NF-κB. A reduction in the phosphorylation of these kinases or the stabilization of IκBα in tissues from treated animals would indicate that this compound exerts its effects by modulating these upstream signaling events. Such findings help to construct a more complete picture of the compound's mechanism of action, linking the inhibition of eicosanoid production to downstream cellular responses.
Computational and Structural Biology Approaches to 5,11,14 Eicosatriynoic Acid Research
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 5,11,14-eicosatriynoic acid, and a macromolecular target, typically a protein. These methods are crucial for understanding the compound's mechanism of action and for predicting its binding orientation and affinity.
Ligand-protein interaction analysis aims to identify the specific binding mode of this compound within the active site of its target enzymes or the binding pocket of a receptor. As an analog of arachidonic acid, its primary targets for study include enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX). d-nb.infonih.gov
The process involves using the three-dimensional crystal structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB). japer.in Molecular docking software then systematically places the 3D structure of this compound into the defined binding site of the protein. Sophisticated algorithms score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. japer.in
For instance, docking simulations of this compound into the active site of 5-lipoxygenase would aim to elucidate its interaction with key amino acid residues and the non-heme iron atom essential for the enzyme's catalytic activity. mdpi.com The results of such an analysis can reveal critical interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the active site, or hydrophobic interactions between the aliphatic chain and nonpolar residues. mdpi.com
Table 1: Illustrative Ligand-Protein Interactions for this compound with Human 5-LOX (Hypothetical Docking Results)
| Interacting Residue | Interaction Type | Distance (Å) |
| HIS372 | Coordination with Fe²⁺ | 2.1 |
| LEU368 | Hydrophobic | 3.8 |
| ALA410 | Hydrophobic | 4.1 |
| ARG596 | Hydrogen Bond | 2.9 |
| ILE673 | Hydrophobic | 3.5 |
Beyond identifying the binding pose, docking simulations are used to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower binding energy score typically suggests a more stable and favorable interaction. By comparing the predicted binding affinity of this compound to that of the enzyme's natural substrate (e.g., arachidonic acid) or other known inhibitors, researchers can hypothesize about its potential potency. nih.gov
Furthermore, these simulations can predict binding specificity. For example, by docking this compound into the structures of both COX-1 and COX-2, researchers can identify subtle differences in the active sites that might be exploited for selective inhibition. The COX-2 active site is slightly larger, which could accommodate the ligand differently than the more constricted COX-1 active site, potentially leading to selective binding. japer.in
Molecular Dynamics Simulations to Explore Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein, and how they influence each other upon binding. nih.gov
The binding of a ligand can induce significant conformational changes in a protein, which are often essential for its function or inhibition. MD simulations can track these changes by simulating the protein-ligand complex in a solvated environment that mimics physiological conditions. nih.gov By analyzing the trajectory of the simulation, researchers can observe how the protein structure evolves after the ligand binds.
For example, an MD simulation of this compound bound to 5-LOX could reveal whether the ligand stabilizes an active or inactive conformation of the enzyme. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone are used to assess the stability of the complex, while the Root Mean Square Fluctuation (RMSF) of individual residues can pinpoint which parts of the protein become more or less flexible upon ligand binding. brieflands.com
As a fatty acid, this compound is expected to interact with and incorporate into cell membranes. MD simulations are a powerful tool for studying these interactions. nih.gov A simulation can be constructed with a model lipid bilayer, water, and molecules of this compound to observe how the compound partitions into the membrane. nih.gov
These simulations can provide data on the preferred location and orientation of the compound within the bilayer, and how its presence affects the physical properties of the membrane, such as its thickness, order, and fluidity. biorxiv.org The rigid structure of the alkyne bonds in this compound might introduce "kinks" or packing defects in the lipid bilayer, potentially altering membrane fluidity and the function of membrane-bound proteins.
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for their biological effect. mdpi.com
To develop a QSAR model for the activity of this compound, one would first need experimental data on the biological activity (e.g., IC₅₀ values for enzyme inhibition) of a series of structurally related eicosanoid analogs. nih.gov For each molecule in the series, a set of numerical "descriptors" is calculated. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), electronic properties (Hammett constants), or 3D structural features (molecular volume, surface area). mdpi.com
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. wikipedia.org A validated QSAR model can offer mechanistic insights by revealing which properties are positively or negatively correlated with activity. For example, a model might show that increased lipophilicity enhances the inhibitory potency of eicosatriynoic acid derivatives against a particular enzyme, guiding the design of more effective future compounds.
Table 2: Illustrative Descriptors for a Hypothetical QSAR Model of Lipoxygenase Inhibitors
| Descriptor | Description | Correlation with Activity |
| LogP | Octanol-water partition coefficient (Lipophilicity) | Positive |
| Molar Refractivity | Molar volume and polarizability | Negative |
| Dipole Moment | Measure of molecular polarity | Positive |
| Connolly Accessible Area | Solvent-accessible surface area | Negative |
Cheminformatics and Data Mining for Structure-Activity Landscape Exploration
Cheminformatics and data mining are powerful computational tools for exploring the structure-activity relationship (SAR) landscape of bioactive molecules like this compound. These methods analyze large datasets of chemical structures and their associated biological activities to identify key molecular features that govern their effects.
Detailed research findings in the broader field of fatty acid mimetics indicate that specific structural motifs are crucial for binding to the orthosteric sites of proteins that naturally accommodate fatty acids. For acetylenic fatty acids, the position and number of triple bonds are critical determinants of their inhibitory potency and selectivity against enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX).
Data mining of screening libraries containing fatty acid mimetics has revealed that compounds with similar physicochemical properties to this compound can exhibit promiscuous activities, interacting with a range of targets including nuclear receptors and G-protein coupled receptors. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, have been developed for various lipoxygenase inhibitors, providing insights into the electronic and steric properties that enhance inhibitory activity. These models can be instrumental in predicting the biological activity of this compound and in guiding the synthesis of more potent and selective analogues.
Table 1: Cheminformatics Approaches in the Study of Bioactive Lipids
| Approach | Description | Application to this compound Research |
| Structure-Activity Relationship (SAR) Analysis | Identifies correlations between the chemical structure of a compound and its biological activity. | Can be used to predict the inhibitory potency of this compound against various enzymes based on the position of its triple bonds. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the activity of compounds based on their physicochemical properties. | Could be employed to refine the structure of this compound to enhance its selectivity for specific enzyme targets. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can help in designing novel inhibitors based on the structural features of this compound that are crucial for enzyme binding. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. isfcppharmaspire.com | Can be used to model the interaction of this compound with the active sites of enzymes like lipoxygenases and cyclooxygenases. isfcppharmaspire.comnih.gov |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Ligand Complex Structures
X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable techniques for determining the three-dimensional structures of enzyme-ligand complexes at atomic resolution. These methods provide a detailed view of how inhibitors like this compound bind to their target enzymes, revealing the specific molecular interactions that underpin their inhibitory activity.
While a crystal structure of this compound in complex with an enzyme is not currently available, numerous structures of related enzymes with other fatty acids or inhibitors have been solved. For instance, the crystal structure of 8R-lipoxygenase in complex with arachidonic acid has provided critical insights into substrate binding and catalysis. nih.gov Similarly, X-ray crystallography has been used to study the binding of various inhibitors to the 5-lipoxygenase-activating protein (FLAP), a key protein in the leukotriene biosynthesis pathway. researchgate.net
Cryo-EM has emerged as a powerful tool for studying large and flexible protein complexes, as well as membrane proteins, which are often challenging to crystallize. nih.govnih.govfrontiersin.orgsemanticscholar.orgprinceton.edu The technique has been successfully applied to determine the structures of human 12-lipoxygenase, revealing different oligomeric states and inhibitor binding sites. nih.gov Such studies provide a blueprint for understanding how acetylenic fatty acids, including this compound, might interact with and modulate the function of these important enzymes. The structural information gleaned from these techniques is invaluable for structure-based drug design, enabling the rational development of novel therapeutic agents.
Table 2: Structural Biology of Eicosanoid-Metabolizing Enzymes
| Enzyme | Ligand/Inhibitor | Technique | Key Findings |
| 8R-Lipoxygenase | Arachidonic Acid | X-ray Crystallography | Revealed the conformation of the substrate in the active site, providing insights into the mechanism of catalysis. nih.gov |
| 5-Lipoxygenase-Activating Protein (FLAP) | MK-591 (inhibitor) | X-ray Crystallography | Showed that the inhibitor binds in a membrane-embedded pocket, preventing arachidonic acid binding and transfer. researchgate.net |
| Human 12-Lipoxygenase | Endogenous and Exogenous Inhibitors | Cryo-EM | Determined the structures of different oligomeric states and revealed novel inhibitor binding sites. nih.gov |
| Cyclooxygenase-2 (COX-2) | Various NSAIDs | X-ray Crystallography | Elucidated the binding modes of different classes of inhibitors, aiding in the design of selective drugs. nih.gov |
Future Directions and Emerging Research Avenues for 5,11,14 Eicosatriynoic Acid
Discovery of Novel Molecular Targets and Signaling Pathways Beyond Canonical Eicosanoid Enzymes
While 5,11,14-eicosatriynoic acid and its analogs are well-known for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, future research must look beyond these canonical targets. caymanchem.comcaymanchem.com The complex structure of acetylenic fatty acids suggests they may interact with a wider range of proteins and signaling pathways than currently appreciated.
A promising area of investigation is the interaction with nuclear receptors. For instance, the related compound 5,8,11,14-eicosatetraynoic acid (ETYA) has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). caymanchem.com Investigating whether this compound can similarly modulate PPARs or other nuclear receptors, such as liver X receptors (LXRs) or farnesoid X receptor (FXR), could reveal novel mechanisms for regulating lipid metabolism, inflammation, and cellular differentiation.
Furthermore, the role of G-protein coupled receptors (GPCRs) as sensors for fatty acids is an expanding field. mdpi.com Receptors like Free Fatty Acid Receptor 1 (FFAR1/GPR40) and FFAR4 (GPR120) are activated by long-chain fatty acids and are involved in metabolic and inflammatory signaling. mdpi.com Future studies should screen this compound against a panel of orphan and known lipid-sensing GPCRs to identify potential new signaling axes.
Table 1: Potential Novel Molecular Targets for this compound
| Target Class | Specific Examples | Potential Biological Relevance |
|---|---|---|
| Nuclear Receptors | PPARα, PPARγ, LXR, FXR | Regulation of lipid metabolism, inflammation, bile acid synthesis |
| GPCRs | FFAR1 (GPR40), FFAR4 (GPR120), Orphan GPCRs | Metabolic signaling, anti-inflammatory effects, hormone secretion |
| Ion Channels | Transient Receptor Potential (TRP) channels | Nociception, thermosensation, cellular calcium signaling |
| Other Enzymes | Fatty Acid Amide Hydrolase (FAAH), Soluble Epoxide Hydrolase (sEH) | Modulation of endocannabinoid and epoxide signaling pathways |
Exploration of Non-Enzymatic Biological Activities and Chemical Reactivity in Vivo
The biological effects of fatty acids are not solely mediated by specific enzyme or receptor interactions. The unique chemical properties endowed by the acetylenic bonds in this compound may lead to significant non-enzymatic activities within the cell.
One critical area for future research is the molecule's susceptibility to and interaction with reactive oxygen species (ROS). The non-enzymatic peroxidation of arachidonic acid to form isoprostanes and racemic hydroperoxyeicosatetraenoic acids (HpETEs) is a well-established process that generates bioactive lipid mediators. caymanchem.com It is crucial to investigate whether this compound undergoes similar non-enzymatic oxidation in vivo. The resulting oxidized derivatives could possess unique biological activities, distinct from those of the parent compound or enzymatically generated eicosanoids.
Additionally, the high electron density of the triple bonds could make this compound a target for covalent modification by endogenous electrophiles or, conversely, allow it to react with cellular nucleophiles under conditions of oxidative stress. Understanding this in vivo chemical reactivity is essential for a complete picture of its biological effects and potential off-target interactions.
Development of Advanced Chemical Biology Tools for Precision Interrogation of Biological Systems
To dissect the complex biology of this compound, the development of sophisticated chemical biology tools is indispensable. These probes can enable the identification of direct binding partners, visualization of subcellular localization, and real-time tracking of metabolic fate.
Future efforts should focus on synthesizing derivatives of this compound that incorporate bioorthogonal handles, such as terminal alkynes or azides. researchgate.netnih.gov These "clickable" probes would allow for the covalent labeling and subsequent enrichment of interacting proteins using techniques like activity-based protein profiling (ABPP), facilitating the unbiased discovery of novel targets. nih.gov
Furthermore, the creation of fluorescent analogs of this compound, perhaps by incorporating fluorophores like BODIPY, would be invaluable for live-cell imaging. thermofisher.com Such probes could be used to monitor the fatty acid's uptake, trafficking between organelles, and incorporation into complex lipids, providing critical spatiotemporal information about its biological journey.
Table 2: Advanced Chemical Biology Tools Based on this compound
| Tool Type | Description | Application |
|---|---|---|
| Bioorthogonal Probes | Analogs with terminal alkyne or azide (B81097) groups for "click chemistry". researchgate.netnih.gov | Activity-based protein profiling (ABPP), target identification, metabolic labeling. |
| Fluorescent Analogs | Conjugation with environmentally sensitive fluorophores (e.g., BODIPY). thermofisher.com | Live-cell imaging, tracking subcellular localization and lipid trafficking. |
| Photoaffinity Probes | Incorporation of photoreactive groups (e.g., diazirine) for UV-induced crosslinking. | Covalent capture and identification of direct, transient protein binding partners. |
| Isotopically Labeled Analogs | Synthesis with stable isotopes (e.g., ¹³C, ²H) for mass spectrometry-based tracing. | Quantitative analysis of metabolic flux and pathway engagement. |
Integration with Systems Biology and Multi-Omics Approaches (e.g., Lipidomics, Proteomics, Transcriptomics)
To understand the global impact of this compound on cellular physiology, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics technologies will be instrumental in mapping the comprehensive molecular changes induced by this fatty acid. nih.gov
Lipidomics analysis, using advanced mass spectrometry, can provide a detailed snapshot of how this compound alters the entire lipid landscape of a cell or tissue. creative-proteomics.comnih.gov This includes its incorporation into various phospholipid and neutral lipid species, as well as its influence on the levels of other bioactive lipids.
Parallel proteomics and transcriptomics studies can reveal how cellular protein expression and gene transcription are reprogrammed in response to treatment. nih.govlipidomics.at By integrating these datasets, researchers can construct detailed network models to identify the key signaling pathways and regulatory nodes that are modulated by this compound, providing a holistic view of its mechanism of action. nih.gov
Investigations in Diverse Biological Systems (e.g., Plant Biochemistry, Microbial Metabolism)
Research into acetylenic fatty acids has been predominantly focused on mammalian systems. A significant future direction is to broaden the scope of investigation to other biological kingdoms. The related natural product, 5,11,14-eicosatrienoic acid (sciadonic acid), is found in the seeds and leaves of gymnosperms (plants), highlighting the potential for novel roles in plant biochemistry. caymanchem.com Exploring the biosynthesis and physiological function of acetylenic fatty acids in plants could uncover new signaling paradigms or specialized metabolic pathways.
Similarly, the microbial world, including bacteria, fungi, and marine cyanobacteria, represents a vast and largely untapped resource for discovering novel fatty acid metabolism. mdpi.com Investigating how microorganisms synthesize and utilize compounds like this compound could lead to the discovery of new enzymes with unique catalytic activities, which may be valuable for biotechnological applications. Furthermore, understanding the role of these lipids in microbial interactions, such as pathogenesis or symbiosis, could open new avenues for therapeutic intervention.
Design of Next-Generation Acetylenic Fatty Acid Analogs with Enhanced Mechanistic Specificity and Selectivity
Building on the knowledge gained from the aforementioned research avenues, a key future goal will be the rational design of next-generation analogs of this compound. The aim is to develop molecules with improved potency, selectivity, and pharmacokinetic properties for specific molecular targets. dovepress.com
Structure-activity relationship (SAR) studies will be crucial for this endeavor. By systematically modifying the structure of the fatty acid—for example, by altering the position of the acetylenic bonds, changing the chain length, or modifying the carboxylic acid headgroup—researchers can fine-tune its biological activity. nih.gov For instance, if a novel protein target is identified, analogs can be designed to maximize interaction with that target's binding pocket while minimizing off-target effects, including inhibition of canonical COX/LOX enzymes. This approach could lead to the development of highly specific chemical probes for research or novel therapeutic agents with reduced side effects. dovepress.com
Q & A
Q. How is 5,11,14-Eicosatriynoic acid biosynthesized in biological systems?
this compound (ETI) is synthesized via the elongation and desaturation of linoleic acid (18:2n-6). In the absence of Δ6-desaturase activity, linoleic acid is elongated to 20:2n-6 (11,14-eicosadienoic acid), which is then Δ5-desaturated to form 5,11,14-ETI. This pathway is observed in tissues with low Δ6-desaturase activity, such as certain cancer cells and feline models, where it serves as an alternative route to polyunsaturated fatty acids .
Q. Methodological Insight :
- Experimental validation involves isotopic labeling (e.g., -linoleic acid) and gas chromatography-mass spectrometry (GC-MS) to track metabolite conversion in HTC cell cultures or liver microsomes .
Q. What is the mechanism of this compound as a lipoxygenase inhibitor?
ETI non-selectively inhibits lipoxygenases (LOXs), particularly 12-LOX, by competing with arachidonic acid for enzyme binding. Its ID values are 24 μM for 12-LOX and 340 μM for cyclooxygenase (COX), making it a tool to dissect LOX-mediated eicosanoid pathways .
Q. Methodological Insight :
- Platelet-rich plasma or murine mastocytoma cells are treated with ETI (5–20 μM) to assess suppression of leukotriene C4 (LTC4) biosynthesis via HPLC or ELISA .
- Co-administration with calcium ionophores (e.g., A23187) enhances LOX activity, allowing quantification of inhibition efficacy .
Advanced Research Questions
Q. How does this compound modulate intracellular calcium signaling?
ETI triggers Ca release from endoplasmic reticulum (ER) stores in MDCK cells, independent of phospholipase C (PLC) activation. This effect is mediated via direct interaction with ER membrane channels, leading to transient cytosolic Ca spikes measured using fluorometric dyes (e.g., Fura-2) .
Q. Methodological Insight :
Q. What are the functional implications of structural analogs like sciadonic acid in eicosanoid research?
Sciadonic acid (5,11,14-20:3), an ETI analog, lacks the Δ8 double bond required for prostaglandin and leukotriene synthesis. It competitively inhibits arachidonic acid incorporation into phospholipids, reducing pro-inflammatory mediator production in MCF-7 breast cancer cells and psoriasis models .
Q. Methodological Insight :
Q. How does this compound interact with G protein-coupled receptors (GPCRs)?
ETI activates GPR40, a GPCR linked to insulin secretion, by elevating intracellular Ca in pancreatic β-cells. In HEK293 cells expressing GPR40, ETI (pEC = 5.7) induces luciferase reporter activity via Gαq/11 coupling, independent of pertussis toxin-sensitive pathways .
Q. Methodological Insight :
Q. What experimental models are optimal for studying ETI’s anti-inflammatory effects?
- In vitro : Human epidermal keratinocytes or murine mastocytoma cells treated with ETI (10–50 μM) and stimulated with phorbol esters (e.g., TPA) to assess LOX/COX inhibition .
- In vivo : Psoriasis mouse models (e.g., imiquimod-induced) with topical ETI application, followed by histopathological scoring of epidermal hyperplasia and LC-MS/MS analysis of 12-HETE reduction .
Q. Methodological Insight :
- Combine ETI with selective COX inhibitors (e.g., indomethacin) to isolate LOX-dependent anti-inflammatory effects .
Data Contradictions and Limitations
- Biosynthesis Limitation : While 5,11,14-ETI is a Δ5-desaturase product, it cannot be further desaturated to arachidonic acid (20:4n-6) due to the absence of Δ8-desaturase activity in most mammalian systems .
- Receptor Specificity : ETI’s activation of GPR40 contrasts with its lack of effect on vanilloid receptors (TRPV1), highlighting context-dependent receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
